molecular formula C6H15BO3 B12731777 Diisopropyl borate CAS No. 70593-16-7

Diisopropyl borate

Cat. No.: B12731777
CAS No.: 70593-16-7
M. Wt: 145.99 g/mol
InChI Key: XXUFLAUHHBETOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl borate is a useful research compound. Its molecular formula is C6H15BO3 and its molecular weight is 145.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diisopropyl borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisopropyl borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70593-16-7

Molecular Formula

C6H15BO3

Molecular Weight

145.99 g/mol

IUPAC Name

di(propan-2-yloxy)borinic acid

InChI

InChI=1S/C6H15BO3/c1-5(2)9-7(8)10-6(3)4/h5-6,8H,1-4H3

InChI Key

XXUFLAUHHBETOY-UHFFFAOYSA-N

Canonical SMILES

B(O)(OC(C)C)OC(C)C

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to Diisopropyl Borate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of diisopropyl borate, a valuable organoboron compound with emerging significance in chemical synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical characteristics of diisopropyl borate, its synthesis, reactivity, and potential applications, grounded in established scientific principles and supported by authoritative references.

Introduction: The Versatility of Boron in Organic Chemistry

Organoboron compounds have become indispensable tools in modern organic synthesis, largely due to their unique electronic properties and versatile reactivity.[1] Diisopropyl borate, with the chemical name di(propan-2-yloxy)borinic acid, is a member of the borinic acid ester family. While less studied than its boronic acid counterparts, diisopropyl borate and related compounds offer distinct advantages in specific synthetic transformations. This guide aims to consolidate the available technical information on diisopropyl borate, providing a foundational resource for its effective utilization in research and development.

Chemical Structure and Molecular Properties

Diisopropyl borate is characterized by a central boron atom bonded to two isopropoxy groups and one hydroxyl group. This structure imparts specific chemical properties that are crucial for its reactivity.

Molecular Structure and Weight

The chemical structure of diisopropyl borate is as follows:

Caption: 2D structure of diisopropyl borate.

The key molecular properties of diisopropyl borate are summarized in the table below:

PropertyValueSource
Molecular Formula C6H15BO3[2][3]
Molecular Weight 145.99 g/mol [2][3]
IUPAC Name di(propan-2-yloxy)borinic acid[2]
CAS Number 70593-16-7[3][4]
Synonyms Diisopropyl hydrogen borate, Boric acid, bis(1-methylethyl) ester, Bis(1-methylethyl) borate[4]

Physicochemical Properties

The physical and chemical properties of diisopropyl borate are crucial for its handling, storage, and application in chemical reactions. While specific experimental data for diisopropyl borate is not extensively published, properties can be inferred from its structure and comparison with related compounds like triisopropyl borate.

PropertyValueSource/Note
Appearance Expected to be a colorless liquidInferred from related borate esters
Boiling Point Not availableFor comparison, triisopropyl borate has a boiling point of 139-141 °C.[5]
Density Not availableFor comparison, triisopropyl borate has a density of 0.815 g/mL at 25 °C.[5]
Solubility Expected to be soluble in common organic solventsInferred from the properties of similar borate esters
Storage Store in a refrigerator at 2-8°C[4]

Synthesis of Diisopropyl Borate

The synthesis of borinic acids and their esters can be approached through several general methods.[6] A common strategy involves the reaction of an organometallic reagent with a boron electrophile.

General Synthetic Approach

A plausible and established method for the synthesis of diaryl- and dialkylborinic acids involves the controlled addition of organometallic reagents to trialkoxyboranes.[7] For diisopropyl borate, a potential synthetic route could involve the reaction of two equivalents of an isopropyl Grignard reagent (isopropylmagnesium bromide) or isopropyllithium with a trialkoxyborane, followed by hydrolysis. The stoichiometry is critical to avoid the formation of the tri-substituted product.

Reaction Scheme:

Experimental Protocol (Hypothetical, based on general procedures):

  • A solution of a trialkyl borate (e.g., trimethyl borate or triethyl borate) in an anhydrous ether solvent (e.g., diethyl ether or THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Two equivalents of isopropylmagnesium bromide in the same solvent are added dropwise to the cooled borate solution, maintaining the low temperature.

  • The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.

  • The crude diisopropyl borate can be purified by distillation or chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at low temperatures to control the reactivity of the organometallic reagent and to prevent over-addition to the boron center, which would lead to the formation of triisopropylborane.

  • Inert Atmosphere: Organometallic reagents are highly reactive with oxygen and moisture, so an inert atmosphere is essential to prevent their degradation and unwanted side reactions.

  • Anhydrous Solvents: The use of anhydrous solvents is critical for the same reasons as maintaining an inert atmosphere.

  • Controlled Addition: Dropwise addition of the Grignard reagent helps to maintain a low concentration of the nucleophile, further minimizing the formation of the tri-substituted product.

Reactivity and Applications in Drug Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a motif found in many biological molecules such as sugars and glycoproteins.[1][8] Diisopropyl borate, as a borinic acid derivative, shares some of this reactivity and can serve as a precursor to more complex borinic acids.

Lewis Acidity and Complex Formation

The boron atom in diisopropyl borate is electron-deficient, making it a mild Lewis acid. This property allows it to interact with Lewis bases, including the hydroxyl groups of alcohols and diols, to form boronate esters. This reversible complexation is a key feature of boron chemistry that is exploited in the design of sensors and drug delivery systems.[8]

Precursor in Organic Synthesis

Diisopropyl borate can be a valuable intermediate in the synthesis of unsymmetrical borinic acids and other organoboron compounds. The hydroxyl group can be activated and displaced by other functional groups, or the isopropoxy groups can be exchanged.

Potential Applications:

  • Cross-Coupling Reactions: While less common than boronic acids, borinic acids can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[9]

  • Enzyme Inhibition: The ability of the boron atom to interact with active site residues, particularly serine, makes borinic acids potential candidates for enzyme inhibitors.[10]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of diisopropyl borate.

¹¹B NMR Spectroscopy

¹¹B NMR is a powerful tool for characterizing boron-containing compounds. The chemical shift of the boron nucleus is highly sensitive to its coordination environment.[11] For tricoordinate borinic acids and their esters, the ¹¹B NMR chemical shifts typically appear in a specific region of the spectrum.

  • Expected Chemical Shift: For tricoordinate boranes with oxygen-containing substituents, the ¹¹B chemical shifts are generally found at higher fields compared to their alkylborane counterparts.[12] The chemical shift for diisopropyl borate is expected to be in the range of +18 to +30 ppm, though this can be influenced by solvent and concentration.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For diisopropyl borate, the key vibrational modes are associated with the B-O, C-O, C-H, and O-H bonds.

  • B-O Stretching: A strong and broad absorption band corresponding to the B-O asymmetric stretching vibration is expected in the region of 1300-1400 cm⁻¹.[13]

  • C-O Stretching: The C-O stretching vibration of the isopropoxy groups would likely appear in the 1000-1200 cm⁻¹ region.

  • O-H Stretching: A broad O-H stretching band from the hydroxyl group is expected around 3200-3600 cm⁻¹.

  • C-H Stretching: C-H stretching vibrations from the isopropyl groups will be observed in the 2850-3000 cm⁻¹ range.[14]

Safety and Handling

As with all chemical reagents, proper safety precautions must be taken when handling diisopropyl borate.

  • General Hazards: Borate esters are generally flammable and can be irritants to the skin, eyes, and respiratory tract.

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[4]

Conclusion

Diisopropyl borate is an organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and reactivity as a Lewis acid make it a valuable building block for the construction of more complex molecules. While detailed experimental data for diisopropyl borate is somewhat limited in the public domain, this guide provides a comprehensive overview based on established principles of boron chemistry and data from closely related compounds. Further research into the specific applications and reaction protocols for diisopropyl borate will undoubtedly expand its utility in the development of novel therapeutics and advanced materials.

References

  • PubChem. Diisopropyl borate. National Center for Biotechnology Information. [Link]

  • JSC Aviabor. Triisopropyl borate. [Link]

  • Global Substance Registration System. DIISOPROPYL BORATE. [Link]

  • San Diego State University Department of Chemistry and Biochemistry. 11B NMR Chemical Shifts. [Link]

  • Fan, R., Liu, S., Yan, Q., & Tan, J. (2023). Reactivity of boronic acids: past and present.
  • ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
  • Afrin, S., et al. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
  • Pharmaffiliates. Diisopropyl Borate. [Link]

  • Waser, M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. ScienceOpen.
  • Saliou, C., et al. (2023).
  • Silva, F., et al. (2020).
  • Li, G., et al. (2023).
  • Yan, J., et al. (2024). 11B NMR of the Morphological Evolution of Traditional Chinese Medicine Borax. PMC.
  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Köster, R. (2002). Process for preparing boronic and borinic acids.
  • Lin, Y., et al. (2024).
  • Nandi, D., & Nandi, S. (2021).
  • Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]

  • ResearchGate. FTIR spectrum of boric acid.
  • Wang, X., et al. (2020).
  • Supplementary Information. [Link]

  • ResearchGate. FTIR spectrum of 2-propanone.
  • PubChem. Triethyl borate. National Center for Biotechnology Information. [Link]

Sources

Diisopropyl Borate: Physical Properties, Chemical Mechanisms, and Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organoboron chemistry, diisopropyl borate (systematically known as di(propan-2-yloxy)borinic acid) and its derivative aryl esters serve as critical, albeit often transient, intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of diisopropyl borate, distinguishing its physical and chemical properties from the commonly used reagent triisopropyl borate. By examining its mechanistic role in preventing over-alkylation during Suzuki-Miyaura coupling preparations, this whitepaper equips researchers with self-validating protocols for synthesizing high-purity boronic acids and benzoxaboroles.

Chemical Identity & Structural Nuances

A pervasive source of ambiguity in drug development literature is the conflation of the parent compound diisopropyl borate ( C6​H15​BO3​ ) with the reagent triisopropyl borate ( C9​H21​BO3​ ).

  • Diisopropyl borate is a borinic acid derivative containing one hydroxyl group and two isopropoxy groups attached to a central boron atom. In synthetic practice, the term is most frequently used to describe aryl diisopropyl borate esters ( Ar−B(OiPr)2​ ), which are isolable intermediates formed during drug synthesis.

  • Triisopropyl borate is the highly flammable, moisture-sensitive reagent used to introduce the boron atom into an organic framework.

To establish a rigorous baseline, Table 1 summarizes the quantitative physical and chemical properties of both entities, sourced from authoritative databases such as [1] and the [2].

Table 1: Comparative Physical and Chemical Properties
PropertyDiisopropyl BorateTriisopropyl Borate
IUPAC Name Di(propan-2-yloxy)borinic acidTripropan-2-yl borate
Molecular Formula C6​H15​BO3​ C9​H21​BO3​
Molecular Weight 145.99 g/mol 188.07 g/mol
CAS Number 70593-16-75419-55-6
PubChem CID 2198624821531
Physical State Liquid (Highly moisture sensitive)Colorless liquid
Topological Polar Surface Area 38.7 Ų27.7 Ų
Density ~0.85 g/cm³ (Estimated)0.815 g/cm³ at 25 °C
Flash Point N/A (Highly reactive intermediate)~10 °C (Flammable)

Mechanistic Role in Drug Development

Expertise & Experience Insight: The choice of boron reagent in the synthesis of aryl boronic acids is dictated by steric causality. When an aryllithium species reacts with trimethyl borate ( B(OMe)3​ ), the low steric bulk of the methoxy groups often permits a second nucleophilic attack by the organolithium species, yielding an undesired diarylborinic acid side product.

By substituting trimethyl borate with triisopropyl borate, the bulky isopropyl groups impose severe steric hindrance after the first addition. This effectively arrests the reaction at the triisopropylborate salt stage. Upon controlled aqueous quenching, the intermediate collapses into an aryl diisopropyl borate , which can be cleanly isolated or further hydrolyzed to the target boronic acid.

This mechanistic control was famously leveraged in the commercial synthesis of the antihypertensive drug Losartan [3], detailed in the , where the diisopropyl borate ester prevented the partial formation of diarylborinic acid. Similarly,[2-bromo-5-(4-cyanophenoxy)benzyl] diisopropyl borate is a documented critical intermediate in the synthesis of boron-containing small molecules like the PDE4 inhibitor Crisaborole, as documented in [4].

G A Aryllithium (Ar-Li) B B(OMe)3 Low Steric Bulk A->B C B(OiPr)3 High Steric Bulk A->C D Aryl Dimethyl Borate B->D E Aryl Diisopropyl Borate C->E F Diarylborinic Acid (Undesired Side Product) D->F 2nd Ar-Li addition G Aryl Boronic Acid (Target API Intermediate) E->G Blocked 2nd addition Clean Hydrolysis

Figure 1: Steric control of diisopropyl borate preventing diarylborinic acid side products.

Experimental Protocols: Synthesis and Isolation

The following methodology outlines the synthesis of an aryl diisopropyl borate intermediate. This protocol is designed as a self-validating system , ensuring that each phase of the reaction can be analytically verified before proceeding to downstream cross-coupling.

Step-by-Step Methodology:
  • Inert Preparation: Flame-dry a Schlenk flask and purge with argon. Add the aryl halide (1.0 eq) and anhydrous tetrahydrofuran (THF).

    • Causality: Moisture must be rigorously excluded to prevent the premature quenching (protonation) of the highly reactive organolithium intermediate.

  • Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise over 15 minutes. Stir for 30 minutes.

    • Causality: The cryogenic temperature suppresses undesired halogen-metal exchange side reactions and stabilizes the resulting aryllithium species.

  • Boronation: Rapidly inject triisopropyl borate (1.2 eq) into the -78 °C solution.

    • Causality: Rapid addition ensures an excess of the boron reagent is immediately available, further suppressing the kinetic possibility of a second aryllithium addition.

  • Controlled Quench: Allow the mixture to warm to 0 °C. Quench with 20% aqueous NH4​Cl .

    • Causality: A mild proton source like NH4​Cl neutralizes the lithium alkoxide and forms the aryl diisopropyl borate without driving complete hydrolysis to the free boronic acid.

  • Isolation and Characterization (Validation Checkpoint): Extract the aqueous layer with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Self-Validation: Analyze the crude product via 1H NMR ( CDCl3​ ). The successful formation of the diisopropyl borate intermediate is confirmed by the presence of a characteristic septet at ~4.4 ppm (corresponding to the methine protons of the isopropyl groups) and a doublet at ~1.1 ppm (methyl groups) [4]. The absence of these peaks indicates either failed boronation or complete over-hydrolysis.

G A Aryl Halide (Ar-X) B Lithiation (n-BuLi, -78°C) A->B C Aryllithium Intermediate B->C D B(OiPr)3 Addition C->D E Triisopropylborate Salt D->E F Controlled Hydrolysis (20% NH4Cl) E->F G Aryl Diisopropyl Borate F->G H Aqueous Workup G->H I Aryl Boronic Acid H->I

Figure 2: Aryl boronic acid synthesis pathway via a diisopropyl borate intermediate.

Stability, Hydrolysis, and Storage Protocols

Aryl diisopropyl borates and the parent diisopropyl borate are inherently moisture-sensitive. Their stability is entirely dependent on the ambient humidity and temperature of the storage environment.

  • Hydrolysis Cascade: In the presence of excess water, the diisopropyl borate ester undergoes a rapid nucleophilic attack by water at the empty p-orbital of the boron atom, forming a tetrahedral intermediate. This is followed by the sequential elimination of two equivalents of isopropanol, yielding the aryl boronic acid (or boric acid, in the case of the parent compound).

  • Storage Parameters: If the diisopropyl borate intermediate must be stored rather than immediately utilized in a Suzuki coupling, it must be kept neat or in an anhydrous, non-coordinating solvent (e.g., toluene or dichloromethane) under a strict argon atmosphere at 0–8 °C.

References

  • Title: Diisopropyl borate | C6H15BO3 | CID 21986248 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Triisopropyl borate | C9H21BO3 | CID 21531 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: WO2007078340A2 - Boron-containing small molecules Source: WIPO / Google Patents URL

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Diisopropyl Borate

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Landscape of Organoborate Chemistry

To our fellow researchers, scientists, and drug development professionals, this guide is designed to provide a comprehensive understanding of the thermodynamic properties and stability of diisopropyl borate. Within the rapidly evolving field of medicinal chemistry, organoboron compounds have emerged as a cornerstone for innovation, offering unique chemical properties that have led to the development of novel therapeutics.[1][2][3] Diisopropyl borate, as a member of the borate ester family, represents a key structural motif and reactive intermediate in the synthesis of more complex boronic acids and their derivatives, which are instrumental in drug discovery.[4][5]

This document moves beyond a simple recitation of data. Instead, it aims to provide a deeper, mechanistic understanding of the principles governing the behavior of diisopropyl borate. Recognizing that publicly available, peer-reviewed thermodynamic data for this specific compound is sparse, this guide will leverage data from closely related analogs, such as triisopropyl borate, to establish a robust framework of expected properties. Furthermore, we will delve into the causality behind experimental choices for characterization, presenting not just protocols, but the scientific reasoning that underpins them. Our objective is to equip you with the foundational knowledge and practical insights necessary to confidently handle, utilize, and study this important class of molecules.

Physicochemical and Computed Properties of Diisopropyl Borate

Diisopropyl borate, also known by its IUPAC name di(propan-2-yloxy)borinic acid or as boric acid, bis(1-methylethyl) ester, is an organoboron compound with the chemical formula C₆H₁₅BO₃.[5] A comprehensive understanding of its fundamental physicochemical properties is the first step in its effective application.

Table 1: Computed and Inferred Physicochemical Properties of Diisopropyl Borate and Related Compounds

PropertyDiisopropyl Borate (Computed/Inferred)Triisopropyl Borate (Experimental)Diisopropyl (bromomethyl)boronate (Experimental)
Molecular Formula C₆H₁₅BO₃C₉H₂₁BO₃C₇H₁₆BBrO₂
Molecular Weight 145.99 g/mol [5]188.07 g/mol [3]222.92 g/mol [1]
Boiling Point Not available139-141 °C[2][3]138.7 ± 23.0 °C at 760 mmHg
Density Not available0.815 g/mL at 25 °C[2][3]1.2 ± 0.1 g/cm³[1]
Flash Point Inferred to be flammable10 °C[2]37.7 ± 22.6 °C[1]
CAS Number 70593-16-7[5]5419-55-6[3]137297-49-5[1]

Note: The properties of triisopropyl borate and diisopropyl (bromomethyl)boronate are provided for comparative purposes to frame the expected characteristics of diisopropyl borate.

Thermodynamic Landscape of Diisopropyl Borate

The thermodynamic properties of a compound are critical for understanding its formation, reactivity, and stability. These values are essential for reaction modeling, process scale-up, and safety assessments. In the absence of direct experimental values for diisopropyl borate, this section will focus on the theoretical framework and computational approaches for their determination, supported by data from analogous compounds.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For borate esters, this value is influenced by the high energy of the B-O bonds. While an experimental value for diisopropyl borate is not available, computational methods provide a reliable pathway for its estimation.

Computational Protocol for Determining Enthalpy of Formation:

High-level ab initio quantum chemistry calculations are the gold standard for predicting thermodynamic properties.

  • Geometry Optimization: The molecular structure of diisopropyl borate is first optimized using a robust theoretical method, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X, and a suitable basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A higher-level, more accurate single-point energy calculation is performed on the optimized geometry using methods like G3, G4, or CBS-QB3. These are composite methods that approximate the results of very high-level calculations at a more manageable computational cost.[6]

  • Atomization Energy Calculation: The total atomization energy is calculated by subtracting the sum of the energies of the individual atoms from the computed energy of the molecule.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then derived using the calculated atomization energy and the well-established experimental enthalpies of formation for the individual atoms (C, H, O, B).

This computational workflow provides a systematic and verifiable approach to determining the enthalpy of formation in the absence of experimental data.

Standard Entropy (S°)

The standard molar entropy of a molecule is a measure of its disorder and is related to its translational, rotational, and vibrational degrees of freedom. This value can also be calculated with high accuracy from the results of the frequency calculation performed in the computational protocol described above. The vibrational frequencies are used to calculate the vibrational contribution to the entropy, which is then combined with the translational and rotational contributions derived from the molecule's mass and moments of inertia.

Specific Heat Capacity (Cp)

The specific heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount. For a liquid, this property is important for heat transfer calculations in chemical processes. Like entropy, the heat capacity can be estimated from computational frequency calculations.

Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation is the ultimate indicator of a compound's thermodynamic stability at a given temperature. It is calculated from the enthalpy of formation and the standard entropy using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔS°

A negative ΔfG° indicates that the formation of the compound from its elements is a spontaneous process.

Stability and Decomposition of Diisopropyl Borate

The stability of diisopropyl borate is a critical consideration for its storage, handling, and use in synthesis. The primary pathways for its degradation are thermal decomposition and hydrolysis.

Thermal Stability

The thermal stability of borate esters is generally governed by the strength of the B-O and C-O bonds. The B-O bond is known to have a high bond dissociation energy, which contributes to the overall thermal stability of the borate core.

Expected Decomposition Behavior:

Based on related compounds, diisopropyl borate is expected to be stable at room temperature but will decompose at elevated temperatures.[7] The decomposition products are likely to include boron oxides, carbon monoxide, carbon dioxide, and various organic fragments resulting from the breakdown of the isopropyl groups.[1][7]

Workflow for Assessing Thermal Stability:

G cluster_0 Thermal Stability Assessment Workflow cluster_1 Data Interpretation TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Complementary Information TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Evolved Gas Analysis Decomposition_Temp Onset of Decomposition Temperature TGA->Decomposition_Temp Mass_Loss Mass Loss Profile TGA->Mass_Loss Thermal_Events Endo/Exothermic Events (e.g., boiling, decomposition) DSC->Thermal_Events Decomposition_Products Identification of Gaseous Products TGA_MS->Decomposition_Products

Caption: Workflow for the experimental determination of thermal stability.

Experimental Protocol for Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed sample (5-10 mg) of diisopropyl borate into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature. The resulting curve will show the temperatures at which mass loss occurs due to evaporation or decomposition.[8][9]

  • Differential Scanning Calorimetry (DSC):

    • Place a small sample (2-5 mg) into a hermetically sealed DSC pan. An inert reference pan is also prepared.

    • Heat both the sample and reference pans at a constant rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This reveals endothermic events (like boiling) and exothermic events (like decomposition).[8][9]

Hydrolytic Stability

A key characteristic of borate esters is their sensitivity to moisture. Diisopropyl borate will readily hydrolyze in the presence of water to form boric acid and isopropanol.[7] This reaction is typically reversible, but the equilibrium can be driven towards the hydrolyzed products by the removal of the alcohol.

Reaction Scheme for Hydrolysis:

(CH₃)₂CHO-B(OH)-OCH(CH₃)₂ + 2 H₂O ⇌ B(OH)₃ + 2 (CH₃)₂CHOH

The rate of hydrolysis is influenced by several factors, including:

  • Steric Hindrance: Bulkier alkyl groups around the boron center can sterically hinder the approach of water molecules, slowing the rate of hydrolysis.

  • pH: The hydrolysis of borate esters can be catalyzed by both acid and base.[10]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Experimental Protocol for Monitoring Hydrolysis:

  • Sample Preparation: Dissolve a known concentration of diisopropyl borate in an anhydrous aprotic solvent (e.g., THF or acetonitrile).

  • Initiation of Hydrolysis: Add a controlled amount of water to the solution.

  • Monitoring: At various time points, withdraw aliquots from the reaction mixture.

  • Analysis: Analyze the aliquots using techniques such as:

    • ¹¹B NMR Spectroscopy: This is a powerful tool for observing the change in the chemical environment of the boron atom as the borate ester is converted to boric acid.[11][12]

    • Gas Chromatography (GC): GC can be used to quantify the formation of isopropanol over time.

    • Karl Fischer Titration: This method can be used to measure the consumption of water.

Safety and Handling Considerations

Based on the data for analogous compounds like triisopropyl borate and diisopropyl (bromomethyl)boronate, the following safety precautions should be observed when handling diisopropyl borate:

  • Flammability: Diisopropyl borate is expected to be a flammable liquid.[13][14][15] It should be kept away from heat, sparks, open flames, and other ignition sources.[4][13][14] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[4][13][14]

  • Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze.[7] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[4]

  • Toxicity and Irritation: While specific toxicological data for diisopropyl borate is lacking, related compounds are known to cause skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[4] All handling should be performed in a well-ventilated area or a fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

Diisopropyl borate serves as a valuable, albeit under-characterized, member of the organoborate family. While a complete, experimentally verified dataset of its thermodynamic properties is not currently in the public domain, this guide has established a robust framework for understanding its expected behavior based on fundamental chemical principles and data from closely related analogs. We have outlined the key aspects of its physicochemical properties, thermodynamic landscape, and stability profile, with a strong emphasis on the experimental and computational methodologies required for their definitive determination.

For researchers and professionals in drug development, a thorough understanding of these properties is paramount for the successful and safe implementation of diisopropyl borate in synthetic pathways. The lack of comprehensive data also highlights an opportunity for further research. Experimental determination of the enthalpy of formation, heat capacity, and a detailed kinetic study of the hydrolysis and thermal decomposition of diisopropyl borate would be valuable contributions to the field of organoboron chemistry. Such data would not only benefit those using this specific compound but would also enhance the predictive models for other borate esters.

It is our hope that this guide will serve as a practical and insightful resource, empowering you to work with diisopropyl borate effectively and inspiring further investigation into its nuanced chemical nature.

References

  • Diisopropyl (bromomethyl)boronate | CAS#:137297-49-5 | Chemsrc. (2025, August 20). Retrieved from [Link]

  • Triisopropyl borate - JSC Aviabor. Retrieved from [Link]

  • Diisopropyl borate | C6H15BO3 | CID 21986248 - PubChem. National Institutes of Health. Retrieved from [Link]

  • Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC. (2025, November 17). National Institutes of Health. Retrieved from [Link]

  • BORON ISOPROPOXIDE - Gelest, Inc. (2016, October 5). Retrieved from [Link]

  • (PDF) Synthesis and Structure of Alkaline Earth Bis{hydrido-tris(3,5-diisopropyl-pyrazol-1-yl)borate} Complexes: Ae(TpiPr2)2 (Ae = Mg, Ca, Sr, Ba) - ResearchGate. Retrieved from [Link]

  • Borate | Chemical Product Catalog - Chemsrc. (2019, June 12). Retrieved from [Link]

  • Reaction progress profiles of the hydrolysis of DFP; (a) Percentage of... - ResearchGate. Retrieved from [Link]

  • Heats of Formation and Heats of Combustion - BRUNO J. ZWOLINSKI AND RANDOLPH C. WILHOIT - MIT. Retrieved from [Link]

  • Calculation of thermodynamic properties of hydrated borates by group contribution method | Request PDF - ResearchGate. Retrieved from [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Retrieved from [Link]

  • The hydrolysis of alkyl borates - Digital Commons @ NJIT. Retrieved from [Link]

  • Reaction progress profiles of the hydrolysis of DFP; (a) DFP (7.5 mM), buffer only (black), 0.5 mM H W - ResearchGate. Retrieved from [Link]

  • a) The synthesis of tri-isopropyl borate. (b) The synthesis of N , N -dibenzyl - ResearchGate. Retrieved from [Link]

  • 11B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Bor - ChemRxiv. Retrieved from [Link]

  • Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory - PMC - NIH. National Institutes of Health. Retrieved from [Link]

  • Synthesis and Characterisation of Borate Ester for Brake Fluid Applications - Research Square. (2026, March 3). Retrieved from [Link]

  • DSC vs TGA: A Complete Guide to Thermal Analysis Selection - AELAB. (2026, February 18). Retrieved from [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. National Institutes of Health. Retrieved from [Link]

  • STA or DSC and TGA – is Combination the Key? - NETZSCH Analyzing & Testing. (2021, December 12). Retrieved from [Link]

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS - Mettler Toledo. Retrieved from [Link]

  • Experimental study of the stability of aluminate-borate complexes in hydrothermal solutions. Retrieved from [Link]

  • Theoretical study on structure and properties of borate ester energetic compounds. (2023, June 25). Retrieved from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Retrieved from [Link]

  • Structural (XRD) and thermal (DSC, TGA) and BET analysis of materials derived from non-metal cation pentaborate salts - ResearchGate. (2010, March 11). Retrieved from [Link]

  • 11 B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - MDPI. (2024, October 22). Retrieved from [Link]

  • Hexafluoroisopropylboranes and -Borates - MDPI. (2023, December 4). Retrieved from [Link]

  • Spectral assignments and NMR parameter–structure relationships in borates using high-resolution 11B NMR and density functional theory - RSC Publishing. Retrieved from [Link]

  • Decomposition of Diisopropyl Methylphosphonate and Fluorine-Substituted Isomers on Mixed Metal Oxide Surfaces: Mechanisms from Ab Initio Molecular Dynamics | Request PDF - ResearchGate. (2026, January 28). Retrieved from [Link]

  • Accurate evaluation of combustion enthalpy by ab-intio computations - ResearchGate. (2022, April 8). Retrieved from [Link]

  • Enthalpies of adduct formation between boron trifluoride and selected organic bases in solution - Preprints.org. Retrieved from [Link]

  • boron - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

  • HEATS OF FORMATION OF METALLIC BORIDES BY FLUORINE BOMB CALORIMETRY - DTIC. (2015, June 1). Retrieved from [Link]

  • Heats of Combustion and Related Properties of Pure Substances - NIST Technical Series Publications. (2023, December 6). Retrieved from [Link]

  • Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. - OSTI. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the FTIR Spectroscopy of Diisopropyl Borate and Related Borate Esters

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Nomenclature

In the fields of organic synthesis, materials science, and drug development, borate esters serve as critical intermediates, Lewis acid catalysts, and cross-linking agents. In industrial and research nomenclature, "diisopropyl borate" may refer strictly to the borinic acid derivative—diisopropyl hydrogen borate (C₆H₁₅BO₃), which contains a reactive B–OH bond[1]. However, it is also frequently used interchangeably with the fully substituted triisopropyl borate (C₉H₂₁BO₃)[2].

This technical whitepaper establishes the foundational Fourier Transform Infrared (FTIR) spectroscopic signatures of the borate ester framework common to both molecules. By understanding the quantum mechanical causality behind these vibrational modes, researchers can accurately diagnose molecular structure, verify reagent purity, and track real-time degradation (hydrolysis) pathways.

Mechanistic Principles of Borate Ester IR Absorption

The FTIR spectrum of a borate ester is dominated by the unique electronic environment of the boron atom. Boron in a borate ester is sp2 hybridized, forming a trigonal planar BO₃ network.

The Causality of the B–O Stretch: Boron possesses an empty p -orbital that is highly susceptible to nucleophilic attack. However, the oxygen atoms bonded to the boron possess lone pairs that can participate in partial π -backbonding (delocalization) into this empty p -orbital. This electronic delocalization stiffens the B–O bond, increasing its force constant. Consequently, the asymmetric stretching frequency of the B–O bond shifts to an unusually high wavenumber for a single bond, typically absorbing intensely in the 1330–1450 cm⁻¹ range[3]. Because the asymmetric stretch induces a massive change in the molecular dipole moment, this band is exceptionally strong and serves as the primary diagnostic peak for borate esters[4].

Furthermore, the coupling of the B–O and C–O vibrations across the ester linkage results in a complex B–O–C stretching multiplet between 1030 and 1160 cm⁻¹[5][6].

Quantitative Data Presentation: Characteristic Absorption Bands

The following table summarizes the critical FTIR absorption bands for diisopropyl borate, synthesizing the structural origins and the physical causality behind their spectral intensities.

Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Origin & Causality
3200 – 3400 ν (O–H) stretchingBroad, MediumPresent natively in diisopropyl hydrogen borate due to the B–OH group[1]. In fully esterified triisopropyl borate, its presence strictly indicates atmospheric hydrolysis.
2850 – 2970 ν (C–H) stretchingStrongAliphatic symmetric and asymmetric stretching of the isopropyl methyl groups.
1330 – 1450 ν (B–O) asymmetric stretchVery StrongDiagnostic band for trigonal planar BO₃ units. Partial π -backbonding stiffens the bond, shifting absorption to high frequencies[3][4].
1370 – 1380 δ (C–H) bendingMediumCharacteristic "isopropyl doublet." Arises from the symmetric deformation of the gem-dimethyl groups on the isopropyl ligand.
1030 – 1160 ν (B–O–C) / ν (C–O) stretchStrongCoupled stretching vibrations of the ester linkage. Exact positioning shifts based on the steric bulk of the isopropyl group[5][6].
~720 δ (B–O–B) / out-of-planeWeakBending vibrations of the borate network or out-of-plane deformations of the BO₃ plane.

Self-Validating Experimental Protocol for FTIR Characterization

Borate esters are notoriously moisture-sensitive. The empty p -orbital on the boron center makes it highly electrophilic, leading to rapid hydrolysis upon exposure to atmospheric humidity. To obtain high-fidelity spectra, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology
  • Step 1: System Purging and Background Acquisition

    • Action: Purge the FTIR spectrometer sample compartment with dry N₂ (dew point < -40°C) for 15 minutes. Acquire a background spectrum.

    • Causality: Removes atmospheric water vapor and CO₂, preventing overlapping signals in the 3600-3200 cm⁻¹ and 2350 cm⁻¹ regions.

  • Step 2: ATR Crystal Selection and Cleaning

    • Action: Clean an anhydrous ZnSe or Diamond ATR crystal with anhydrous isopropanol. Do not use KBr pellets.

    • Causality: KBr is highly hygroscopic. Pressing a KBr pellet in ambient air will introduce water into the matrix, immediately hydrolyzing the diisopropyl borate and yielding false O-H bands.

  • Step 3: Inert Sample Transfer

    • Action: Inside an Argon-filled glovebox, drop-cast 10 µL of the borate ester onto the ATR crystal and seal the press.

    • Causality: Argon prevents the nucleophilic attack of H₂O on the boron atom during sample mounting.

  • Step 4: Spectral Acquisition

    • Action: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 64 scans.

    • Causality: 64 scans balance the need for a high signal-to-noise ratio (to resolve the complex B-O-C multiplet) against the temporal risk of atmospheric moisture seeping into the ATR press. A 4 cm⁻¹ resolution is optimal for resolving the ~1370/1380 cm⁻¹ isopropyl doublet.

  • Step 5: Real-Time Hydrolysis Check (Self-Validation)

    • Action: Immediately analyze the 3200–3400 cm⁻¹ region post-acquisition.

    • Causality: If a broad peak appears and grows over sequential scans, the sample seal is compromised. The spectrum is invalid, and the protocol must be restarted.

FTIR_Protocol N1 1: N₂ System Purge (Eliminate H₂O/CO₂) N2 2: Background Scan (Validate flat baseline) N1->N2 N3 3: Inert Sample Transfer (Argon Glovebox) N2->N3 N4 4: Spectral Acquisition (64 scans, 4 cm⁻¹ res) N3->N4 N5 5: Hydrolysis Validation (Monitor 3200 cm⁻¹) N4->N5

Step-by-step FTIR acquisition workflow for moisture-sensitive borate esters.

Diagnostic Workflows: Tracking Degradation and Hydrolysis

In drug development and materials scale-up, verifying the integrity of borate ester reagents is paramount. FTIR serves as an excellent real-time diagnostic tool for tracking the degradation of diisopropyl borate.

When exposed to moisture, the nucleophilic oxygen of water attacks the electrophilic boron center. This triggers a cascade that cleaves the ester linkage, releasing isopropanol and ultimately degrading the molecule into boric acid. Spectroscopically, this is observed as the rapid attenuation of the B–O–C stretching bands (1030–1160 cm⁻¹) and the simultaneous emergence of a massive, broad O–H stretching band (~3200 cm⁻¹) corresponding to both the generated isopropanol and boric acid.

Degradation_Pathway DB Diisopropyl Borate B-O: ~1340 cm⁻¹ BA Boric Acid O-H: ~3200 cm⁻¹ DB->BA Hydrolysis IPA Isopropanol C-O: ~1100 cm⁻¹ DB->IPA Cleavage H2O Atmospheric H₂O (Nucleophile) H2O->DB Attacks Boron

Hydrolysis pathway of diisopropyl borate and corresponding FTIR spectral shifts.

References

[1] Diisopropyl borate | C6H15BO3 | CID 21986248 - PubChem - NIH.[Link]

[2] Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem - NIH.[Link]

[3] Gd2O3-modulated borate glass for the enhancement of near-infrared emission via energy transfer from Gd3+ to Nd3+ - PMC.[Link]

[4] Synthesis and Tribological Properties of S- and P-Free Borate Esters With Different Chain Lengths - ASME Digital Collection.[Link]

[5] RSC Advances - Royal Society of Chemistry.[Link]

[6] Insight into polymer-borate hybrid films - structural approach - Bulgarian Chemical Communications.[Link]

FTIR spectra of glasses from BaO-B2O3-TiO2 system - JOAM - Journal of Optoelectronics and Advanced Materials. [Link]

Sources

Diisopropyl borate boiling point and vapor pressure data

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Diisopropyl Borate

For professionals in research, chemical synthesis, and pharmaceutical development, a precise understanding of a compound's physical properties is paramount for its effective and safe utilization. Diisopropyl borate, a member of the borate ester class of organoboron compounds, serves as a key intermediate and reagent in various synthetic applications. This guide provides a detailed exploration of its boiling point and vapor pressure, grounded in established experimental data and theoretical principles. We will delve into the methodologies for determining these critical parameters, the underlying scientific rationale, and the practical implications for handling and storage.

Diisopropyl Borate: An Overview

Diisopropyl borate, also known as triisopropyl borate, possesses the chemical formula B(OCH(CH₃)₂)₃.[1] Structurally, it features a central boron atom bonded to three isopropoxy groups in a trigonal planar geometry.[1] This arrangement results from the sp² hybridization of the boron atom, which leaves a vacant p-orbital, conferring Lewis acidity to the molecule.[1][2] This inherent reactivity makes borate esters like diisopropyl borate valuable in organic synthesis. However, it also dictates their sensitivity to moisture, with which they readily hydrolyze.[1] A thorough grasp of its volatility, as defined by its boiling point and vapor pressure, is essential for process design, reaction optimization, and ensuring laboratory safety.

Core Physicochemical Data

The fundamental physical properties of diisopropyl borate are summarized below. These values are critical for a range of applications, from computational modeling to the design of experimental setups.

PropertyValueSource(s)
Molecular Formula C₉H₂₁BO₃[3]
Molecular Weight 188.07 g/mol [3]
Appearance Clear, colorless liquid[4]
Boiling Point 139-141 °C (at 760 mmHg)[1][3][5]
Melting Point -59 °C[3][4]
Density 0.815 g/mL at 25 °C[3][5]
Vapor Pressure 100 hPa (75 mmHg) at 75 °C[6]
Flash Point 17 °C (62.6 °F)[3][4]
Water Solubility Decomposes[3]
Refractive Index (n²⁰/D) 1.376[3]

Boiling Point: A Critical Examination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8] For diisopropyl borate, the literature consistently reports a boiling point in the range of 139-141 °C at standard atmospheric pressure (760 mmHg).[1][3][5]

Factors Influencing Boiling Point:

  • Atmospheric Pressure: The boiling point is directly dependent on the external pressure. At pressures lower than standard atmospheric pressure, the boiling point will decrease. This principle is fundamental to vacuum distillation, a technique often employed for purifying high-boiling or thermally sensitive compounds.

  • Purity: The presence of impurities can alter the observed boiling point. Non-volatile impurities will typically elevate the boiling point, while volatile impurities may depress it or cause the substance to boil over a wider temperature range. A narrow boiling point range is often an indicator of high purity.[8]

Vapor Pressure and Volatility

Vapor pressure is a measure of a substance's tendency to evaporate or transition into the gaseous phase. The reported vapor pressure of diisopropyl borate is 100 hPa (equivalent to approximately 75 mmHg) at a temperature of 75 °C.[6] This data point is crucial for understanding its volatility.

The relationship between temperature and vapor pressure is non-linear and is described by the Clausius-Clapeyron equation. Conceptually, as the temperature of the liquid increases, the kinetic energy of its molecules rises, leading to a greater number of molecules escaping into the vapor phase and thus a higher vapor pressure.

Practical Implications of Vapor Pressure:

  • Flammability: Diisopropyl borate is a flammable liquid with a low flash point of 17 °C.[3][4] Its significant vapor pressure at ambient and slightly elevated temperatures means that it can form explosive mixtures with air.[5] Therefore, it must be handled away from heat, sparks, and open flames, and explosion-proof equipment should be utilized.[4][9]

  • Handling and Storage: Due to its volatility and moisture sensitivity, diisopropyl borate requires careful handling.[1] Containers should be kept tightly closed in a dry, cool, and well-ventilated area.[4][5] Storage under an inert atmosphere, such as nitrogen, is often recommended to prevent hydrolysis and peroxide formation.[9]

Experimental Determination Protocols

Accurate determination of boiling point and vapor pressure is a cornerstone of chemical characterization. The following sections detail standardized, self-validating protocols for these measurements.

Protocol for Boiling Point Determination (Thiele Tube Method)

This micro-scale method is advantageous as it requires only a small sample volume and provides good accuracy.[10] The principle relies on matching the liquid's vapor pressure with the external pressure.[10]

Methodology:

  • Sample Preparation: Fill a small test tube (e.g., a Durham tube) to a depth of about 2-3 cm with diisopropyl borate.

  • Capillary Tube Insertion: Take a capillary tube sealed at one end and place it into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the bottom of the test tube.

  • Heating: Suspend the assembly in a Thiele tube containing a high-boiling point liquid like mineral oil, ensuring the sample is below the oil level.[11]

  • Observation: Heat the side arm of the Thiele tube gently with a micro-burner. As the temperature rises, air trapped in the capillary tube will be expelled, followed by a rapid and continuous stream of bubbles from the sample's vapor.[7][10]

  • Measurement: Discontinue heating once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[10] This moment signifies that the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Validation: Record the atmospheric pressure from a barometer at the time of the experiment to correct the observed boiling point if necessary.

BoilingPointSetup cluster_ThieleTube Thiele Tube with Heating Oil Thermometer Thermometer TestTube Test Tube with Diisopropyl Borate CapillaryTube Inverted Capillary Tube HeatSource Heat Source cluster_ThieleTube cluster_ThieleTube HeatSource->cluster_ThieleTube Heats Oil Observer Observer Records Temperature cluster_ThieleTube->Observer Continuous Bubbles, then Liquid Enters Capillary

Caption: Experimental setup for boiling point determination using the Thiele tube method.

Protocol for Vapor Pressure Determination

This method determines the vapor pressure at various temperatures by measuring the boiling point at different reduced pressures.

Methodology:

  • Apparatus Assembly: Assemble a simple vacuum distillation apparatus. A small round-bottom flask containing a boiling chip and a small amount of diisopropyl borate is connected to a condenser and a vacuum source. A manometer is included in the system to measure the pressure. A thermometer is placed so that its bulb is just below the side arm leading to the condenser.

  • Pressure Adjustment: Evacuate the system to a specific, stable pressure using the vacuum pump. Record this pressure from the manometer.

  • Heating: Gently heat the flask using a heating mantle.

  • Measurement: The liquid will begin to boil when its vapor pressure equals the pressure of the system. Record the temperature at which a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the measured pressure.

  • Data Collection: Carefully admit a small amount of air (or inert gas) to raise the system pressure to a new, stable value. Repeat the heating and temperature measurement process.

  • Data Analysis: Collect temperature-pressure data pairs across a range of values. This data directly provides the vapor pressure of diisopropyl borate at different temperatures. Plotting log(P) versus 1/T (in Kelvin) can be used to extrapolate data via the Clausius-Clapeyron relationship.

VaporPressureSetup Flask Flask with Diisopropyl Borate Thermometer Thermometer Flask->Thermometer vapor reaches Heat Heating Mantle Heat->Flask heats Condenser Condenser Thermometer->Condenser vapor enters Vacuum Vacuum Source Condenser->Vacuum connected to Manometer Manometer Vacuum->Manometer pressure measured by Manometer->Flask controls pressure in

Caption: Schematic of an apparatus for determining vapor pressure by measuring boiling point at reduced pressures.

Conclusion

The boiling point and vapor pressure of diisopropyl borate are fundamental thermophysical properties that govern its behavior in chemical processes. A precise boiling point of 139-141 °C and a vapor pressure of 100 hPa at 75 °C characterize it as a moderately volatile and highly flammable liquid. For researchers and professionals in drug development, a comprehensive understanding of these properties, coupled with robust experimental protocols for their verification, is not merely academic—it is a prerequisite for innovative, safe, and reproducible science. The methodologies and data presented in this guide serve as a critical resource for the effective application of diisopropyl borate in the laboratory and beyond.

References

  • Wang, G., et al. (2023). Theoretical study on structure and properties of borate ester energetic compounds. Journal of Physics: Conference Series, 2478(3), 032065. DOI: 10.1088/1742-6596/2478/3/032065
  • Request PDF. (2025). Thermodynamics of complexation reactions of borate and phenylboronate with diol, triol and tetritol.
  • Chemsrc. (2025). Diisopropyl (bromomethyl)boronate CAS#:137297-49-5. Retrieved from [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved from [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - Triisopropyl borate, 98+%. Retrieved from [Link]

  • Grokipedia. (n.d.). Borate esters. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • National Center for Biotechnology Information. (n.d.). Diisopropyl borate. PubChem Compound Database. Retrieved from [Link]

  • Lide, D. R. (Ed.). (n.d.). CRC Handbook of Chemistry and Physics. CRC Press.
  • University of California, Irvine. (n.d.).
  • LibreTexts Chemistry. (2022). 6.
  • Scribd. (n.d.). Determining Liquid Boiling Points.
  • Perry, R. H., & Green, D. W. (Eds.). (n.d.). Perry's Chemical Engineers' Handbook. McGraw-Hill.
  • University of Technology, Iraq. (2021). Experimental No. (2) Boiling Point.
  • McMaster University. (n.d.). EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual.

Sources

Diisopropyl Borate in Drug Development: Toxicological Profiling, Safety Data, and Handling Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Diisopropyl borate (CAS 70593-16-7) and its fully esterified analog, triisopropyl borate (CAS 5419-55-6), are indispensable electrophilic boron reagents in modern medicinal chemistry[1][2]. They are primarily utilized to synthesize aryl and heteroaryl boronic acids via the trapping of organolithium or Grignard intermediates. These boronic acids are the critical building blocks for Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in the synthesis of complex active pharmaceutical ingredients (APIs), including the topical PDE4 inhibitor crisaborole[3][4]. Due to their high reactivity and extreme moisture sensitivity, understanding their physicochemical properties and toxicological profiles is paramount for process safety, scale-up, and regulatory compliance.

Physicochemical and Structural Profiling

Diisopropyl borate is a partial ester of boric acid, characterized by its rapid hydrolysis in the presence of atmospheric moisture. The quantitative properties critical for laboratory handling and storage are summarized below.

PropertyValue / Description
Chemical Name Diisopropyl Borate (Bis(1-methylethyl) borate)
CAS Registry Number 70593-16-7[1]
Molecular Formula C6H15BO3[2]
Molecular Weight 145.99 g/mol [2]
Appearance Colorless, highly volatile liquid
Flash Point ~17 °C (Highly Flammable)[5]
Solubility Miscible with THF, Et2O, Toluene; Reacts violently with H2O

Toxicological Mechanisms and Pharmacokinetics

The toxicological profile of diisopropyl borate is dictated by its inherent chemical instability in aqueous environments. Upon inhalation, ingestion, or contact with mucosal membranes, the compound undergoes rapid, spontaneous hydrolysis[6].

  • Isopropanol Release: The cleavage of the ester bonds releases isopropanol, which is rapidly absorbed into the systemic circulation. Isopropanol acts as a central nervous system (CNS) depressant. It is metabolized in the liver by alcohol dehydrogenase into acetone, which can cause prolonged CNS depression, dizziness, and in severe cases, narcosis[5].

  • Boric Acid Accumulation: The boron core is converted into boric acid. While acute toxicity is generally low (LD50 > 2500 mg/kg in mice for related borate esters)[7], chronic exposure to boric acid is a recognized hazard. Boric acid is a suspected reproductive and developmental toxin, known to cause testicular atrophy and renal strain during excretion[5][6].

ToxicityPathway DIPB Diisopropyl Borate (CAS 70593-16-7) Hydrolysis Rapid Hydrolysis DIPB->Hydrolysis Exposure H2O Physiological H2O (Mucosa/Plasma) H2O->Hydrolysis BoricAcid Boric Acid (Reproductive Toxin) Hydrolysis->BoricAcid Cleavage IPA Isopropanol (CNS Depressant) Hydrolysis->IPA Cleavage Renal Renal Clearance (Kidney Strain) BoricAcid->Renal Accumulation Hepatic Hepatic Metabolism (to Acetone) IPA->Hepatic ADH Enzyme

Fig 1. In vivo hydrolysis pathway of diisopropyl borate and its toxicological endpoints.

Safety Data Sheet (SDS) & Hazard Mitigation

Handling diisopropyl borate requires stringent engineering controls to mitigate its flammability and health hazards. The compound is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard Statement (H-Code)
Flammable Liquids Category 2H225: Highly flammable liquid and vapor[8]
Eye Irritation Category 2AH319: Causes serious eye irritation[7]
Skin Irritation Category 2H315: Causes skin irritation[8]
STOT - Single Exposure Category 3H335: May cause respiratory irritation[8]

Mandatory Engineering Controls and PPE:

  • Ventilation: Must be handled exclusively within a certified chemical fume hood to prevent the accumulation of flammable vapors and inhalation of hydrolysis products[8].

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant) are required. Borate esters cause severe burning and tearing upon ocular contact[5][6].

  • Skin Protection: Nitrile or butyl rubber gloves must be worn. Contaminated clothing must be removed immediately to prevent transdermal absorption of isopropanol[7].

  • Fire Suppression: In the event of a fire, use dry chemical, CO2, or alcohol-resistant foam. Water may be ineffective and can exacerbate the spread of the lighter-than-water flammable liquid[5].

Self-Validating Experimental Protocol: Cryogenic Borylation

To ensure both safety and high synthetic yield, the borylation of an aryl halide using diisopropyl borate must be executed under rigorously anhydrous conditions. The following protocol utilizes a self-validating feedback loop to ensure reaction integrity.

Workflow Purge 1. Schlenk Line Argon Purge Cryo 2. Cryogenic Cooling (-78°C) Purge->Cryo Excludes O2/H2O Add 3. Borate Addition (Dropwise) Cryo->Add Prevents Exotherm React 4. Borylation Reaction Add->React Lithiation Sync Quench 5. Acidic Quench (Aqueous HCl) React->Quench Cleaves Ester

Fig 2. Air-free experimental workflow for organolithium borylation using diisopropyl borate.

Step-by-Step Methodology:

  • Atmospheric Exclusion (Self-Validating Setup): Flame-dry a multi-neck round-bottom flask under a vacuum, then backfill with Argon. Causality: Diisopropyl borate reacts instantly with ambient humidity, neutralizing the electrophile. Argon is heavier than N2, providing a superior protective blanket. Validation: Inject a small aliquot of an organometallic indicator (e.g., 1,10-phenanthroline with n-BuLi); the persistence of a deep rust-red color confirms a strictly anhydrous environment.

  • Substrate Dissolution and Cryogenic Cooling: Dissolve the aryl bromide in anhydrous Tetrahydrofuran (THF) and cool the system to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to control the violent exotherm of the subsequent halogen-metal exchange and to prevent unwanted Wurtz-type homocoupling side reactions.

  • Lithiation: Slowly add n-Butyllithium (n-BuLi) dropwise. Stir for 30 minutes. Causality: Slower addition prevents localized heating, ensuring complete conversion to the aryllithium intermediate.

  • Electrophile Trapping: Add diisopropyl borate (1.5 equivalents) dropwise at -78 °C. Causality: An excess of the borate is used to ensure complete trapping of the highly reactive aryllithium species, forming a stable tetracoordinate trialkyl boronate "ate" complex.

  • Acidic Quenching and Hydrolysis: Allow the reaction to warm to 0 °C, then carefully quench with 1M aqueous HCl. Causality: The acidic aqueous environment serves a dual purpose: it neutralizes any unreacted n-BuLi safely and hydrolyzes the intermediate "ate" complex (cleaving the isopropyl ester groups) to precipitate the target free aryl boronic acid. Validation: Monitor the organic layer via TLC or GC-MS; the complete disappearance of the aryl bromide starting material confirms successful conversion.

References

  • "Psoriasis | New Drug Approvals | Page 2", newdrugapprovals.org,3

  • "SAFETY DATA SHEET - TCI Chemicals", tcichemicals.com, 7

  • "Triisopropyl Borate MSDS/SDS | Supplier & Distributor - Sinochem Nanjing Corporation", sinochem-nanjing.com, 6

  • "Material Safety Data Sheet - Triisopropyl borate, 98+% - Cole-Parmer", coleparmer.com, 5

  • "CAS No : 70593-16-7 | Product Name : Diisopropyl Borate | Pharmaffiliates", pharmaffiliates.com, 1

  • "SAFETY DATA SHEET - Pfaltz & Bauer", pfaltzandbauer.com, 8

  • "DIISOPROPYL BORATE - gsrs", nih.gov, 2

  • "crisaborole | New Drug Approvals", newdrugapprovals.org, 4

Sources

Methodological & Application

Application Note: Diisopropyl Borate Esters and Lithium Triisopropyl Borate Salts in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The Suzuki-Miyaura cross-coupling reaction is a foundational methodology for carbon-carbon bond formation in pharmaceutical development and materials science[1]. However, a persistent bottleneck in this workflow is the coupling of sensitive heteroaromatics (e.g., 2-pyridyl, 2-thienyl, and polyfluorophenyl groups). These electron-deficient or heteroatom-rich substrates form highly unstable boronic acids that undergo rapid protodeboronation, severely limiting reaction yields[2].

To overcome this degradation, modern synthetic strategies have shifted toward masked boronates. While pinacol esters (BPin) are widely used, their significant steric bulk and strong B–O bonds can impede transmetalation. Diisopropyl borate esters —and their directly utilized precursors, Lithium Triisopropyl Borate (LTB) salts —offer a superior alternative. As demonstrated by[3], LTB salts act as highly stable, bench-ready nucleophiles that undergo rapid transmetalation under mild conditions, preserving the structural integrity of fragile heterocyclic pharmacophores[2].

Mechanistic Insights: The Causality of Stability

As a Senior Application Scientist, it is critical to understand why LTB salts and diisopropyl borates outperform standard boronic acids for unstable substrates. The causality lies in the pre-activation of the boron center combined with strategic steric shielding[1].

Standard boronic acids ( Ar-B(OH)2​ ) require the coordination of an exogenous base to form the reactive boronate anion ( [Ar-B(OH)3​]− ). This activation equilibrium exposes the polarized C–B bond to protic cleavage (protodeboronation). Conversely, Lithium Triisopropyl Borates ( [Ar-B(OiPr)3​]Li ) are synthesized as pre-formed "ate" complexes. The bulky isopropyl groups act as a steric umbrella, shielding the boron atom from premature hydrolysis[2].

During the catalytic cycle, the LTB salt does not require further base activation at the boron center. Instead, the base (e.g., OH− or PO43−​ ) coordinates to the Pd(II) intermediate to form a Pd-hydroxo or Pd-alkoxo species. This intermediate then interacts with the LTB salt, facilitating a smooth and rapid transmetalation even at low temperatures (e.g., 40 °C). Operating at lower temperatures is the critical factor that allows the cross-coupling to outcompete the degradation pathways of sensitive heterocycles[3].

Catalytic Workflow Visualization

G Pd0 Pd(0) Active Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X BaseEx Base Exchange Ar-Pd(II)-OH OxAdd->BaseEx + Base (OH-) TransMet Transmetalation Ar-Pd(II)-Ar' BaseEx->TransMet Pre-Transmetalation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product Ar-Ar' RedElim->Product Product Release Borate Lithium Triisopropyl Borate [Ar'-B(OiPr)3]Li Borate->TransMet B(OiPr)3 Release

Catalytic cycle of Suzuki-Miyaura coupling utilizing Lithium Triisopropyl Borate salts.

Comparative Analysis of Boron Coupling Partners

To guide experimental design, the following table summarizes the quantitative and qualitative differences between common boron coupling partners:

Boron ReagentStructural FormulaStability to ProtodeboronationAtom EconomyEase of PreparationIdeal Substrate Scope
Boronic Acid Ar-B(OH)2​ LowHighModerate (Often requires isolation)Stable aryls, electron-rich rings
Pinacol Ester Ar-BPin HighLowHigh (Commercial or Pd-catalyzed)Broad scope, but suffers from slow transmetalation
LTB Salt / Diisopropyl Borate [Ar-B(OiPr)3​]Li HighModerateHigh (One-pot lithiation/borylation)Sensitive heterocycles (e.g., 2-pyridyl, 2-thienyl)

Validated Experimental Protocols

General Note on Self-Validation: To ensure the integrity of these protocols, continuous monitoring of reaction intermediates is required. The methodologies below include specific validation checkpoints to confirm reaction progress before proceeding to subsequent steps.

Protocol A: One-Pot Synthesis of Lithium Triisopropyl Borate (LTB) Salts

This procedure traps the unstable aryl species immediately upon lithiation, preventing degradation and forming the stable diisopropyl borate complex.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N 2​ or Argon).

  • Substrate Loading: Dissolve the aryl or heteroaryl bromide (1.0 equiv) in a 1:4 mixture of anhydrous THF and Toluene to achieve an approximate 0.2 M concentration.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Validation Checkpoint: Stir for 1 hour. To validate successful lithium-halogen exchange, quench a 0.1 mL aliquot with D 2​ O and analyze via GC-MS or 1 H NMR to confirm deuterium incorporation before proceeding.

  • Borylation: Add triisopropyl borate ( B(OiPr)3​ , 1.1 equiv) dropwise to the -78 °C solution.

  • Maturation: Allow the reaction mixture to gradually warm to room temperature over a period of 8 hours.

  • Isolation: Remove the solvents under reduced pressure. Dry the resulting solid under high vacuum at 80 °C for 2 hours to yield the LTB salt as a bench-stable powder[2].

Protocol B: Suzuki-Miyaura Cross-Coupling of LTB Salts

Utilizing a highly active precatalyst (XPhos Pd G2) ensures that transmetalation occurs significantly faster than any background protodeboronation.

  • Reagent Charging: To a reaction vial, add the aryl halide electrophile (1.0 equiv), the synthesized LTB salt (1.5 equiv), and XPhos Pd G2 precatalyst (1–3 mol%)[3].

  • Atmosphere Exchange: Seal the vial, evacuate, and backfill with Nitrogen (repeat 3x).

  • Solvent Addition: Add a degassed biphasic solvent mixture of THF and 0.5 M aqueous K 3​ PO 4​ (1:2 ratio, approx. 0.1 M overall concentration).

    • Validation Checkpoint: Observe the color of the solution. A successful generation of the active Pd(0) species from the XPhos Pd G2 precatalyst is typically accompanied by a distinct color shift from a yellow/brown suspension to a deep red/orange homogeneous solution.

  • Coupling: Heat the biphasic mixture to 40 °C with vigorous stirring.

  • Monitoring: Monitor the reaction via TLC or LC-MS. Full conversion is typically achieved within 2 to 12 hours depending on the steric bulk of the electrophile[3].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, separate the organic layer, dry over MgSO 4​ , and purify via flash column chromatography.

References

  • Title: Selection of boron reagents for Suzuki-Miyaura coupling Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]

  • Title: A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: Organic Letters (American Chemical Society) URL: [Link]

Sources

Step-by-Step Synthesis of Diisopropyl Borate from Boric Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organoboron compounds are indispensable in modern drug development, serving as critical precursors for Suzuki-Miyaura cross-coupling, transition-metal-free reductive aminations, and the synthesis of active pharmaceutical ingredients (APIs). Diisopropyl borate (also known as di(propan-2-yloxy)borinic acid or bis(1-methylethyl) ester) is a highly valuable dialkyl hydrogen borate with a molecular weight of 145.99 g/mol [1]. It is frequently utilized as a selective borylation agent and an intermediate in the synthesis of mono-N-methyl aromatic amines[2].

Synthesizing the di-ester cleanly from boric acid presents a unique thermodynamic challenge: standard esterification typically drives the equilibrium entirely to the tri-ester (triisopropyl borate). This application note details a field-proven, self-validating protocol utilizing strict stoichiometric control and selective kinetic water trapping to isolate diisopropyl borate with high purity.

Scientific Background & Mechanistic Rationale

The Equilibrium Challenge

The esterification of boric acid with isopropanol is a reversible, stepwise process governed by fundamental principles of acid-base catalysis and thermodynamic equilibrium[3].

  • Mono-esterification : B(OH)3​+iPrOH⇌(iPrO)B(OH)2​+H2​O

  • Di-esterification : (iPrO)B(OH)2​+iPrOH⇌(iPrO)2​B(OH)+H2​O

  • Tri-esterification : (iPrO)2​B(OH)+iPrOH⇌(iPrO)3​B+H2​O

To halt the reaction at the di-ester stage, one must use exactly 2.0 equivalents of isopropanol. However, Le Chatelier's principle dictates that water must be actively removed to drive the reaction forward.

The Causality of the Molecular Sieve Workflow

Traditionally, a Dean-Stark apparatus is used to remove water via a toluene azeotrope. However, isopropanol is highly miscible with water and co-distills, preventing phase separation in a standard Dean-Stark trap and ruining the stoichiometry.

Expertise Insight : To solve this, our protocol replaces the standard trap with a Soxhlet extractor thimble packed with activated 3Å molecular sieves. The refluxing ternary azeotrope (toluene/isopropanol/water) condenses and drips through the sieves. The 3Å pores selectively trap water (kinetic diameter ~2.8 Å) while quantitatively returning isopropanol (~4.7 Å) and toluene (~5.8 Å) to the reaction flask. This creates a self-validating system : by weighing the sieves before and after the reaction, the exact removal of 2.0 equivalents of water can be confirmed, guaranteeing the fidelity of the di-ester product and preventing over-esterification.

Mechanism BA Boric Acid B(OH)3 INT Mono-ester (iPrO)B(OH)2 BA->INT + iPrOH - H2O IP Isopropanol 2 eq. IP->INT PROD Diisopropyl Borate (iPrO)2B(OH) INT->PROD + iPrOH - H2O TRI Triisopropyl Borate (iPrO)3B PROD->TRI + iPrOH - H2O TRI->PROD + H2O

Fig 1: Equilibrium mechanism of boric acid esterification highlighting the target di-ester.

Reagent Specifications & Stoichiometry

Strict adherence to the 1:2 molar ratio is critical. Ensure all solvents are anhydrous prior to use.

ReagentMW ( g/mol )EquivalentsAmountRole
Boric Acid ( B(OH)3​ )61.831.0061.8 g (1.0 mol)Boron source / Reactant
Isopropanol ( C3​H8​O )60.102.00120.2 g (2.0 mol)Alkylating alcohol
Toluene ( C7​H8​ )92.14Solvent400 mLAzeotropic carrier
3Å Molecular Sieves N/AExcess100.0 gSelective water trap

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation and Setup
  • Sieve Activation : Activate 100.0 g of 3Å molecular sieves in a muffle furnace at 300°C for 4 hours. Cool them in a vacuum desiccator. Self-Validation Step: Record the exact dry mass of the sieves.

  • Apparatus Assembly : Equip a 1 L two-neck round-bottom flask with a magnetic stir bar. Attach a Soxhlet extractor containing the activated sieves in a glass thimble. Fit a reflux condenser atop the Soxhlet extractor. Flush the system with dry Argon for 15 minutes.

Phase 2: Reaction Execution
  • Reagent Loading : Under Argon flow, add 61.8 g of boric acid and 120.2 g of anhydrous isopropanol to the flask. Add 400 mL of anhydrous toluene.

  • Azeotropic Dehydration : Submerge the flask in an oil bath and heat to 115°C to initiate a vigorous reflux. The ternary azeotrope will vaporize, condense, and percolate through the molecular sieves.

  • Reaction Monitoring : Maintain reflux for 12–16 hours. The reaction is complete when the boric acid completely dissolves, yielding a homogeneous, clear solution.

  • Validation : Cool the apparatus. Remove and weigh the molecular sieves. A mass increase of approximately 36.0 g (2.0 mol of H2​O ) validates that the di-esterification is complete without progressing to the tri-ester.

Phase 3: Isolation and Purification
  • Solvent Evaporation : Transfer the homogeneous reaction mixture to a rotary evaporator. Remove the toluene under reduced pressure (40°C bath, 50 mbar) until a crude, viscous liquid remains.

  • Vacuum Distillation : Transfer the crude product to a short-path distillation apparatus. Distill under vacuum to isolate pure diisopropyl borate. (Note: Avoid excessive thermal stress to prevent disproportionation into triisopropyl borate and boric acid).

  • Storage : Immediately transfer the purified diisopropyl borate to an oven-dried Schlenk flask. Store under Argon at 4°C, as the B-OH moiety is sensitive to atmospheric moisture.

Workflow N1 1. Reagent Preparation Boric Acid + Isopropanol N2 2. Reaction Setup Toluene + 3Å Molecular Sieves N1->N2 N3 3. Reflux & Dehydration Selective Water Trapping N2->N3 N4 4. Solvent Evaporation Reduced Pressure N3->N4 N5 5. Vacuum Distillation Isolation of Diisopropyl Borate N4->N5 N6 6. Characterization NMR & IR Spectroscopy N5->N6

Fig 2: Step-by-step experimental workflow for the synthesis of diisopropyl borate.

Analytical Characterization

To verify the structural integrity of the synthesized diisopropyl borate, the following spectroscopic analyses should be conducted:

  • 11 B-NMR (128 MHz, CDCl3​ ) : A broad singlet at δ 18.5 - 19.5 ppm is characteristic of the tricoordinate borinic ester environment ( BO3​ core).

  • 1 H-NMR (400 MHz, CDCl3​ ) :

    • δ 4.45 (septet, J = 6.1 Hz, 2H, -CH (CH3​)2​ )

    • δ 1.22 (doublet, J = 6.1 Hz, 12H, -CH( CH3​ ) 2​ )

    • δ ~5.0 (broad singlet, 1H, B-OH , chemical shift varies heavily with concentration and temperature due to hydrogen bonding).

  • FT-IR (ATR) : Look for a broad O-H stretching band at 3200–3400 cm −1 (confirming the retention of the hydroxyl group, differentiating it from triisopropyl borate) and a strong, sharp B-O stretching frequency at 1340–1380 cm −1 .

References

  • Title : PubChem Compound Summary for CID 21986248, Diisopropyl borate Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid Source : ACS Omega (American Chemical Society) URL :[Link]

  • Title : Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis Source : Catalysts (MDPI) URL :[Link]

Sources

Application Notes & Protocols: Diisopropyl Borate as a Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Diisopropyl Borate in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the quest for efficient, selective, and mild catalytic systems is paramount. Boron-based Lewis acids have emerged as a powerful class of catalysts, prized for their unique electronic properties and broad functional group tolerance.[1][2] Among these, diisopropyl borate [(i-PrO)₂BOH] and its derivatives offer a compelling combination of reactivity and selectivity, finding application in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of diisopropyl borate's role as a Lewis acid catalyst, with a focus on its application in stereoselective aldol reactions and direct amidation, offering detailed mechanistic insights and practical laboratory protocols for researchers in synthetic chemistry and drug development.

The Lewis acidity of diisopropyl borate arises from the vacant p-orbital on the boron atom, which can accept a lone pair of electrons from a Lewis basic substrate, typically the oxygen atom of a carbonyl group.[1] This coordination activates the substrate towards nucleophilic attack, facilitating reactions that might otherwise require harsh conditions or stoichiometric activators. The sterically demanding isopropyl groups can also play a crucial role in influencing the stereochemical outcome of a reaction, providing a handle for asymmetric synthesis.

Key Properties of Diisopropyl Borate

A thorough understanding of the reagent's properties is essential for its safe and effective use.

PropertyValueSource
CAS Number 70593-16-7[3]
Molecular Formula C₆H₁₅BO₃[4]
Molecular Weight 145.99 g/mol [4]
Appearance Colorless liquid[5]
Boiling Point 139-141 °C[6]
Density 0.815 g/mL at 25 °C[6]
Refractive Index n20/D 1.376[6]
Storage 2-8°C, under inert atmosphere[3]

Application I: Stereoselective Aldol Additions via Boron Enolate Intermediates

The aldol reaction is a cornerstone of C-C bond formation in organic synthesis. The use of boron-based Lewis acids to mediate this reaction offers a high degree of stereocontrol, proceeding through a well-defined six-membered ring transition state, often rationalized by the Zimmerman-Traxler model. Diisopropyl borate, in conjunction with a suitable amine base, can facilitate the formation of a boron enolate from a ketone or ester, which then reacts with an aldehyde to yield a β-hydroxy carbonyl compound with high diastereoselectivity.

Mechanistic Rationale: The Power of the Zimmerman-Traxler Transition State

The stereochemical outcome of the boron-mediated aldol reaction is dictated by the geometry of the boron enolate and the subsequent chair-like transition state.

  • Enolate Formation: The ketone is deprotonated by a hindered amine base (e.g., diisopropylethylamine) in the presence of a dialkylboron triflate or, in this context, an in situ generated active boron species from diisopropyl borate. The geometry of the resulting boron enolate ((Z)- or (E)-) is influenced by the steric bulk of the ketone substituents and the reaction conditions.

  • Aldehyde Coordination: The aldehyde coordinates to the Lewis acidic boron center of the enolate.

  • Zimmerman-Traxler Transition State: The complex then arranges into a six-membered, chair-like transition state to minimize steric interactions. The aldehyde substituent (R²) preferentially occupies an equatorial position to avoid 1,3-diaxial interactions. This highly organized transition state is key to the high stereoselectivity observed.

  • Product Formation and Workup: After C-C bond formation, the resulting aldolate is typically subjected to oxidative workup (e.g., with hydrogen peroxide) to cleave the boron-oxygen bonds and yield the desired β-hydroxy carbonyl product.

Zimmerman_Traxler_Model cluster_0 Boron Enolate Formation cluster_1 Aldol Addition cluster_2 Workup Ketone R¹(C=O)CH₂R² Z_Enolate Z-Boron Enolate Ketone->Z_Enolate Deprotonation Base_Borate i-Pr₂B-X + EtN(i-Pr)₂ Base_Borate->Z_Enolate Transition_State Chair-like Transition State Z_Enolate->Transition_State Aldehyde R³CHO Aldehyde->Transition_State Aldolate Boron Aldolate Transition_State->Aldolate Product syn-Aldol Product Aldolate->Product Workup H₂O₂ / Buffer Workup->Product Amidation_Mechanism cluster_0 Catalyst Activation cluster_1 Amide Formation Carboxylic_Acid R¹COOH Acyloxyboron R¹COOB(Oi-Pr)₂ Carboxylic_Acid->Acyloxyboron Borate B(Oi-Pr)₃ Borate->Acyloxyboron Tetrahedral_Intermediate Tetrahedral Intermediate Acyloxyboron->Tetrahedral_Intermediate Amine R²NH₂ Amine->Tetrahedral_Intermediate Amide R¹CONHR² Tetrahedral_Intermediate->Amide - HOB(Oi-Pr)₂

Sources

Application Notes & Protocols: Enhancing High-Voltage Lithium-Ion Battery Performance with Triisopropyl Borate Electrolyte Additive

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and materials development professionals in the energy storage sector.

Abstract: The pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates operation at increasingly higher voltages. This, however, introduces significant challenges, primarily the oxidative decomposition of conventional carbonate-based electrolytes and the degradation of cathode materials. This document provides a comprehensive guide to the application of triisopropyl borate as a functional electrolyte additive to mitigate these issues. We will delve into the underlying protective mechanisms, present detailed protocols for electrolyte formulation and electrochemical evaluation, and provide critical safety and handling information. The insights and methodologies presented herein are designed to empower researchers to effectively integrate this additive and accelerate the development of next-generation, high-performance LIBs.

The High-Voltage Challenge and the Role of Borate Additives

The energy density of a lithium-ion battery is directly proportional to its operating voltage. Pushing the charging cut-off voltage of cathodes, such as Nickel-rich LiNiₓMnᵧCo₂O₂ (NMC), beyond 4.3 V vs. Li/Li⁺ unlocks significant gains in capacity. However, this high-potential environment is notoriously harsh on the electrolyte. Standard electrolytes, typically a solution of lithium hexafluorophosphate (LiPF₆) in a mixture of organic carbonates like ethylene carbonate (EC) and ethyl methyl carbonate (EMC), undergo severe oxidative decomposition at these potentials.

This degradation cascade leads to several detrimental effects:

  • Continuous Electrolyte Consumption: Reduces the available lithium inventory and electrolyte volume, leading to increased internal resistance and capacity fade.

  • Gas Generation: Can cause cell swelling and create safety hazards.

  • Thick, Unstable Interphases: The decomposition products form a poorly-controlled layer on the cathode, known as the Cathode Electrolyte Interphase (CEI), which impedes lithium-ion transport.

  • Transition Metal Dissolution: The presence of acidic species like hydrofluoric acid (HF), formed from the reaction of trace moisture with LiPF₆, can corrode the cathode, leading to the dissolution of transition metals (e.g., Mn, Co, Ni) which can then deposit on the anode, poisoning it and accelerating capacity loss.[1]

Electrolyte additives provide an elegant and cost-effective solution. By introducing a small quantity of a specifically designed molecule, it is possible to engineer a more stable electrode-electrolyte interface. Boron-based additives, particularly organoborates like triisopropyl borate, have emerged as highly effective agents for this purpose.[1][2] They function by being preferentially oxidized on the cathode surface to form a thin, stable, and ionically conductive CEI, effectively passivating the surface against further electrolyte decomposition.[1][3]

Mechanism of Action: Building a Protective Shield

The efficacy of triisopropyl borate lies in its electrochemical properties. Its highest occupied molecular orbital (HOMO) energy level allows it to be oxidized at a potential slightly lower than that of the bulk electrolyte solvents. This preferential oxidation is the cornerstone of its protective function.

The process can be summarized as follows:

  • Preferential Oxidation: During the initial charging cycle, as the cathode potential rises, triisopropyl borate molecules near the cathode surface are electrochemically oxidized.

  • CEI Formation: The oxidation products, which include borate-based species (containing B-O and B-F bonds), deposit onto the active material surface.[1] This creates a robust, artificial CEI.

  • Surface Passivation: This newly formed CEI acts as a physical and electronic barrier, preventing the underlying electrolyte solvents from reaching the high-potential cathode surface and decomposing.[1]

  • HF Scavenging: Borate compounds can also act as HF scavengers. They react with HF in the electrolyte to form stable B-F species, neutralizing this corrosive acid and protecting the integrity of both the cathode and the anode's Solid Electrolyte Interphase (SEI).[4]

This multi-pronged mechanism effectively suppresses parasitic reactions, leading to significantly improved long-term cycling stability and coulombic efficiency, especially under aggressive high-voltage conditions.[1]

G Electrolyte EC/EMC + LiPF6 + Triisopropyl Borate (TiPB) Cathode Cathode Surface Electrolyte->Cathode Initial Charging (>4.4V) HF HF (from trace H2O) HF->Electrolyte CEI Stable Borate-Based CEI (B-O, B-F species) Cathode->CEI CEI->Cathode

Caption: Mechanism of triisopropyl borate on a high-voltage cathode.

Application Notes: Performance Enhancements

The incorporation of triisopropyl borate at optimized concentrations (typically 0.5 - 2.0 wt.%) yields substantial improvements in battery performance metrics.

  • Improved Cycling Stability: The primary benefit is a dramatic increase in capacity retention over long-term cycling at high voltages. The stable CEI minimizes irreversible capacity losses associated with electrolyte degradation.

  • Enhanced High-Voltage Capability: Cells with the additive can be operated at higher cut-off voltages (e.g., 4.5 V or 4.6 V) without the rapid performance decline seen in standard electrolytes.[1]

  • Increased Thermal Stability: Boron-based additives contribute to forming more thermally stable interphases compared to those formed from carbonate solvents alone.[2][5] This can improve the overall safety profile of the cell by increasing the onset temperature for thermal runaway.[2]

Table 1: Performance Comparison of NCM622/Li Cells with and without Triisopropyl Borate (TiPB) Additive

Performance MetricStandard Electrolyte (No Additive)Electrolyte + 1.0 wt% TiPBSource
Cut-off Voltage 3.0 - 4.5 V3.0 - 4.5 V[1]
Cycle Number 300300[1]
Capacity Retention 50.0%82.7%[1]

Note: Data is synthesized from published research to illustrate typical performance gains.[1] Actual results will vary based on specific cell chemistry, assembly, and testing conditions.

Experimental Protocols

PART 4.1: SAFETY & HANDLING OF TRIISOPROPYL BORATE

WARNING: Triisopropyl borate is a highly flammable liquid and vapor. It is also moisture-sensitive. All handling must be performed under controlled conditions by trained personnel.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical splash goggles and a face shield.[6]

    • Lab Coat: A flame-retardant lab coat is required.

    • Respirator: Handle only in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[6]

  • Storage:

    • Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Keep in a cool, dry, well-ventilated area designated for flammable liquids.[7][8]

    • Store away from heat, sparks, open flames, and strong oxidizing agents.[7]

    • Use an explosion-proof refrigerator for storage.[9]

  • Handling:

    • All transfers and additions must be performed in a chemical fume hood or an argon-filled glovebox.

    • Use spark-proof tools and ground all equipment when transferring material to prevent static discharge.[6][8]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Do not allow contact with water or moisture, as it will hydrolyze.[6]

  • Spill & Disposal:

    • In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[6]

    • Dispose of waste material in accordance with all federal, state, and local regulations.[9]

PART 4.2: ELECTROLYTE FORMULATION PROTOCOL

This protocol describes the preparation of 50 g of a baseline electrolyte (1.2 M LiPF₆ in EC:EMC 3:7 w/w) with a 1.0 wt% triisopropyl borate (TiPB) additive. All operations must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Materials & Equipment:

    • Battery-grade Ethylene Carbonate (EC), <10 ppm H₂O

    • Battery-grade Ethyl Methyl Carbonate (EMC), <10 ppm H₂O

    • Battery-grade Lithium Hexafluorophosphate (LiPF₆)

    • Triisopropyl Borate (TiPB, ≥98%)

    • Argon-filled glovebox

    • Analytical balance (readable to 0.1 mg)

    • Magnetic stirrer and stir bars

    • Volumetric flasks, beakers, and amber glass storage bottles (all glassware must be dried in a vacuum oven at 120 °C for at least 12 hours before being brought into the glovebox).

  • Procedure:

    • Solvent Preparation:

      • Inside the glovebox, place a dried beaker on the analytical balance and tare it.

      • Add 14.85 g of EC to the beaker.

      • Add 34.65 g of EMC to the same beaker.

      • Add a magnetic stir bar and stir the solvent mixture for 30 minutes to ensure homogeneity. This creates 49.5 g of the EC/EMC (3:7 w/w) solvent base.

    • Additive Incorporation:

      • While the solvent is stirring, weigh 0.50 g of TiPB in a separate, small, dry vial.

      • Using a pipette, slowly add the 0.50 g of TiPB to the stirring solvent mixture.

      • Allow the solution to stir for an additional 15 minutes.

    • Salt Dissolution:

      • Calculate the mass of LiPF₆ required. For a 1.2 M solution in this specific solvent mixture (density ≈ 1.15 g/mL), you will need approximately 7.8 g of LiPF₆ for 50 g of final electrolyte. Note: It is crucial to pre-calculate the exact mass based on the precise solvent masses and density.

      • Slowly add the pre-weighed LiPF₆ to the stirring solution in small portions. The dissolution is endothermic and can be slow.

      • Caution: LiPF₆ is highly corrosive and toxic. Handle with extreme care.

    • Finalization & Storage:

      • Once all the salt has dissolved completely (the solution should be clear), continue stirring for at least 2-4 hours to ensure full homogenization.

      • Transfer the final electrolyte into a labeled, dried amber glass bottle.

      • Store the electrolyte in the glovebox freezer at -20 °C until use.

PART 4.3: EXPERIMENTAL WORKFLOW FOR EVALUATION

G cluster_0 Preparation cluster_1 Assembly & Testing cluster_2 Analysis A Electrolyte Formulation (in Glovebox) C Coin Cell Assembly (CR2032) A->C B Electrode & Separator (Drying) B->C D Formation Cycling (e.g., C/20, 2 cycles) C->D E Electrochemical Testing D->E F Galvanostatic Cycling (Capacity, Efficiency) E->F G EIS & CV (Impedance, Kinetics) E->G H Post-Mortem Analysis (XPS, SEM, TEM) F->H

Caption: General experimental workflow for evaluating the additive.

  • Cell Assembly: Assemble CR2032-type coin cells in an argon-filled glovebox using the prepared electrolyte, a high-voltage cathode (e.g., NMC622), a lithium metal anode, and a microporous separator.

  • Formation: Perform 1-2 initial slow-rate (e.g., C/20) charge-discharge cycles to form the initial SEI and CEI layers.

  • Electrochemical Characterization:

    • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/3 charge, 1C discharge) between the desired voltage limits (e.g., 3.0 - 4.5 V) for at least 100 cycles to evaluate capacity retention and coulombic efficiency.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before and after cycling to analyze the change in charge transfer resistance and interfacial resistance.[3] An increase in impedance is expected as the passivation layer forms.[3]

    • Cyclic Voltammetry (CV): Perform slow-scan CV to identify the oxidation potential of the additive and observe any changes in the cathode's redox behavior.

  • Post-Mortem Analysis:

    • Disassemble cycled cells inside the glovebox.

    • Carefully rinse the harvested electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.

    • Analyze the electrode surfaces using:

      • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the CEI and confirm the presence of boron-containing species.[1]

      • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and thickness of the protective interphase.[1][3]

Conclusion

Triisopropyl borate is a highly effective electrolyte additive for stabilizing the performance of high-voltage lithium-ion batteries. Through its ability to form a robust, passivating CEI on the cathode surface, it successfully mitigates the primary degradation pathways associated with high-potential operation—namely, oxidative electrolyte decomposition. The protocols and data provided in this guide offer a solid foundation for researchers to leverage this additive, leading to the development of safer, longer-lasting, and more energy-dense batteries. Careful adherence to safety protocols is paramount when working with this and other volatile, flammable electrolyte components.

References

  • Diisopropyl (bromomethyl)boronate | CAS#:137297-49-5 | Chemsrc. (n.d.).
  • Triisopropyl borate as an electrolyte additive for improving the high voltage stability of LiNi0.6Co0.2Mn0.2O2 cathode. (n.d.). ResearchGate.
  • A New Additive for Lithium Battery Electrolytes Based on an Alkyl Borate Compound. (n.d.). ResearchGate.
  • Lithium Borate Ionic Liquids as Single-Component Electrolytes for Batteries. (2022, October 5). Wiley Online Library.
  • Elucidating the Effect of Borate Additive in High‐Voltage Electrolyte for Li‐Rich Layered Oxide Materials. (2021, December 25). University of California San Diego.
  • SAFETY DATA SHEET - Triisopropyl borate. (n.d.). Merck.
  • Interfacial Stabilizing Effect of Lithium Borates and Pyrrolidinium Ionic Liquid in Gel Polymer Electrolytes for Lithium-Metal Batteries. (2023, September 19). ACS Publications.
  • In Situ Formed Continuous and Dense Inorganic Borate‐Based SEI for High‐Performance Li‐Metal Batteries. (2024, October 17). Wiley Online Library.
  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. (2020, June 5). MDPI.
  • Material Safety Data Sheet - Triisopropyl borate, 98+%. (2004, September 27). Cole-Parmer.
  • SAFETY DATA SHEET - Triisopropyl Borate. (2025, January 20). TCI Chemicals.
  • SAFETY DATA SHEET - Triisopropyl borate. (2025, November 6). Sigma-Aldrich.
  • Conductive Robust Interfaces with Fluoro-Borate Based Electrolyte Additive for 4.6 V Well-Cycled LiNi0.90Co0.06Mn0.04O2||Li Batteries. (2024, February 1). PubMed.
  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. (2025, June 11). ACS Publications.
  • Effect of Lithium Borate Additives on Cathode Film Formation in LiNi0.5Mn1.5O4/Li Cells. (2017, May 31). ACS Publications.
  • Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. (2021, February 26). MDPI.

Sources

Application Notes and Protocols: Isopropyl Borate Esters as Precursors for Boron-Doped Materials

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boron doping is a fundamental strategy for modulating the electronic, optical, and catalytic properties of advanced materials, including carbon nanotubes (CNTs), graphene, and transition metal oxides. Historically, diborane ( B2​H6​ ) was the primary boron source; however, its extreme toxicity and pyrophoric nature present severe safety and handling challenges[1].

For materials scientists and drug development professionals designing advanced biosensors or energy-storage vehicles, isopropyl borate esters—specifically triisopropyl borate (TIPB) and diisopropyl borate derivatives—have emerged as superior alternatives[1][2]. They offer an optimal balance of high volatility, structural stability, and lower toxicity, making them ideal precursors for Chemical Vapor Deposition (CVD) and thermal annealing processes.

Mechanistic Insights: The Case for Isopropyl Borates

The selection of a boron precursor dictates the thermodynamic pathways available during synthesis. Isopropyl borates are favored over lighter alkoxides (like trimethyl borate) due to specific molecular dynamics:

  • Moisture Tolerance via Steric Hindrance: The bulky isopropyl groups sterically shield the electrophilic boron center. This significantly reduces the rate of nucleophilic attack by ambient moisture, preventing premature hydrolysis and ensuring consistent precursor vapor pressure during extended CVD runs.

  • Thermal Decomposition Kinetics: Isopropyl borates undergo clean thermal cleavage at elevated temperatures (500°C–900°C). The β -hydride elimination of the isopropyl groups facilitates the release of reactive boron-oxygen species without depositing excessive amorphous carbon.

  • Lattice Integration: In carbon nanomaterials, the oxygen atoms natively present in the borate ester assist in etching defective carbon sites, while the boron atoms substitutionally incorporate into the sp2 lattice, forming stable BC3​ and BC2​O domains[2][3].

Quantitative Precursor Comparison

To justify the transition from legacy precursors to isopropyl borates, the following table summarizes the physicochemical properties and handling requirements of common boron sources.

PrecursorChemical FormulaBoiling Point (°C)Toxicity / Handling ProfileMoisture SensitivityPrimary Application
Diborane B2​H6​ -92.5Highly toxic, Pyrophoric[1]HighLegacy gas-phase doping
Trimethyl Borate B(OCH3​)3​ 68Flammable, Moderate toxicityHigh (Rapid hydrolysis)Sol-gel, low-temp CVD
Triisopropyl Borate B(O−iPr)3​ 139–141Flammable, Low toxicityLow (Sterically hindered)APCVD, B-CNTs[4][5]

Experimental Protocols

Protocol 1: Atmospheric Pressure CVD (APCVD) of Boron-Doped TiO₂

Causality & Design: Boron-doped TiO₂ exhibits altered crystallite orientation and significantly increased rates of photocatalytic water reduction[5]. Triisopropyl borate is selected because it vaporizes cleanly at 75°C and decomposes to yield O-substitutional boron without carbon contamination[5].

Step-by-Step Methodology:

  • Substrate Preparation: Clean 304 grade steel or fluorine-doped tin oxide (FTO) substrates (25 × 25 mm²) with isopropanol. Place them on a graphite reactor bed within a cold-walled CVD quartz tube[5].

  • Precursor Heating: Maintain titanium(IV) chloride ( TiCl4​ ) in a bubbler at 70°C, ethyl acetate at 40°C, and triisopropyl borate at 75°C[5].

  • Carrier Gas Delivery: Use Nitrogen ( N2​ ) as the carrier gas. Flow N2​ at 0.5 L/min through all heated precursor lines[5].

  • Mixing Phase: Direct TiCl4​ and ethyl acetate into a primary mixing chamber (supplemented with 4.8 L/min N2​ ). Direct triisopropyl borate into a secondary mixing chamber (supplemented with 1.6 L/min N2​ ). Maintain both chambers at 250°C to prevent condensation[5].

  • Deposition: Pass the mixed gases through a 2.5 cm baffle manifold into the reaction chamber. Heat the substrate block to 500°C–600°C. Run the deposition for 30 seconds to 3 minutes to achieve a film thickness of 200–1500 nm[5].

  • Self-Validation & Quality Control:

    • Phase Analysis: Perform Powder X-ray Diffraction (PXRD). Films deposited at 500–550°C should exhibit pure anatase phase, while 600°C yields rutile[5].

    • Chemical State: Conduct X-ray Photoelectron Spectroscopy (XPS). A successful run will show a dopant level of ~0.9 at% B in an O-substitutional position[5].

APCVD_Workflow N2 Carrier Gas (N2) 0.5 L/min TiCl4 TiCl4 Bubbler (70°C) N2->TiCl4 EtOAc Ethyl Acetate (40°C) N2->EtOAc TIPB Triisopropyl Borate (75°C) N2->TIPB Mix1 Mixing Chamber 1 (250°C) + 4.8 L/min N2 TiCl4->Mix1 EtOAc->Mix1 Mix2 Mixing Chamber 2 (250°C) + 1.6 L/min N2 TIPB->Mix2 Reactor Heated Substrate (500-600°C) Mix1->Reactor Ti/O Source Mix2->Reactor B Source Film Boron-Doped TiO2 (0.9 at% B) Reactor->Film APCVD

Workflow for Atmospheric Pressure CVD of Boron-Doped TiO2 using Triisopropyl Borate.

Protocol 2: Catalytic CVD of Boron-Doped Double-Walled Carbon Nanotubes (B-DWCNTs)

Causality & Design: Boron incorporation into carbon nanotubes drastically lowers the turn-on field for field emission devices (e.g., from 6 V/μm to 2 V/μm)[4]. Triisopropyl borate is co-fed with a carbon source over a metal catalyst, allowing simultaneous carbon growth and boron substitution[4].

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare a Fe-Mo/MgO catalyst bed and place it in the center of a high-temperature quartz tube furnace[4].

  • System Purge: Evacuate the system and purge with Argon to ensure an oxygen-free environment, preventing the complete oxidation of the precursors.

  • Thermal Ramp: Heat the furnace to the reaction temperature of 900°C under a steady flow of an Argon/Hydrogen mixture[4].

  • Precursor Introduction: Volatilize a mixture of tetrahydrofuran (THF, carbon source) and triisopropyl borate (boron source). Introduce the vapor into the reactor using the carrier gas. Adjust the molar ratio of the borate to target a boron doping amount of 0.8 to 1.8 wt%[4].

  • Annealing & Cooling: Maintain the flow for 30 minutes. Terminate the precursor flow and cool the furnace to room temperature under Argon.

  • Self-Validation & Quality Control:

    • Structural Integrity: Use Raman spectroscopy. Look for a shift in the G-band to lower binding energies, indicative of successful boron incorporation[2].

    • Elemental Analysis: Perform XPS to confirm the presence of BC3​ (binding energy ~190.4 - 190.8 eV) and BC2​O (binding energy ~191.9 - 192.6 eV) domains[2][3].

Mechanistic_Pathway Precursor Triisopropyl Borate B(O-iPr)3 Thermal Thermal Cleavage (>500°C) Precursor->Thermal β-hydride elimination ReactiveB Reactive B-O Radicals Thermal->ReactiveB Etching Amorphous Carbon Etching ReactiveB->Etching Oxygen species Subst Substitutional Doping (BC3 / BC2O) ReactiveB->Subst Boron integration Carbon Carbon Lattice Carbon->Etching Defect removal Carbon->Subst sp2 lattice substitution

Mechanistic pathway of boron incorporation into carbon lattices via borate ester decomposition.

References

  • Enhanced field emission behavior from boron-doped double-walled carbon nanotubes synthesized by catalytic chemical vapor deposition. University of Seoul.4

  • Process for depositing boron compounds by CVD or PVD. Google Patents (CN101855385B).1

  • Phosphorous- and Boron-Doped Graphene-Based Nanomaterials for Energy-Related Applications. PMC (NIH).2

  • Electronic Supplementary Information Effect of Boron Doping on Electrical Conductivity of Metallicity–Separated Single Walled. RSC.org.3

  • Atmospheric pressure chemical vapour deposition of boron doped titanium dioxide for photocatalytic water reduction and oxidation. Physical Chemistry Chemical Physics (RSC Publishing).5

Sources

Application Note: Advanced Handling, Storage, and Transfer Protocols for Diisopropyl Borate Esters

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Causality

Diisopropyl borate and its closely related analogs (such as triisopropyl borate) are highly reactive organoboron reagents utilized extensively in Suzuki-Miyaura cross-coupling, polymer chemistry, and the synthesis of active pharmaceutical ingredients (APIs)[1]. However, the utility of these reagents is inherently tied to their extreme sensitivity to atmospheric moisture.

The Causality of Hydrolysis: The fundamental instability of diisopropyl borate stems from the electronic structure of the boron atom. Being sp2 hybridized, the boron center possesses an empty, highly electrophilic p -orbital. When exposed to ambient air, atmospheric water molecules act as Lewis bases, donating a lone pair of electrons into this empty orbital to form a tetrahedral dative intermediate. Subsequent proton transfer and elimination of the alkoxide leaving group (as isopropanol) rapidly degrade the reagent into boric acid ( B(OH)3​ )[2].

Because even trace variations in purity can catastrophically alter downstream catalytic reaction outcomes[1], handling these compounds requires rigorous, self-validating inert-gas protocols.

Quantitative Physicochemical and Safety Parameters

To design an effective handling system, the physical and hazardous properties of the borate ester must dictate the engineering controls. The following data summarizes the critical parameters that influence our protocol design:

ParameterValueMechanistic Causality & Handling Impact
Vapour Pressure 10 kPa (at 75 °C)High volatility requires tightly sealed, pressure-rated storage to prevent vapor loss and hazardous pressure buildup.
Relative Density 0.82 g/cm³Being lighter than water, spills will float. Water streams may spread burning liquid; use dry chemical or CO₂ fire suppression[2].
Toxicity (Oral LD50) 2500 mg/kg (Mouse)Minimally toxic via acute ingestion, but hydrolyzes into irritating alcohols and boric acid; requires standard PPE[3].
Purity / Moisture Limit ≥ 99% / < 50 ppm H₂OTrace water initiates rapid catalytic degradation. High-purity grades are mandatory for sensitive pharmaceutical coupling reactions[1].
Flash Point Flammable Liquid (GHS)Vapors form explosive mixtures with air. Mandatory use of spark-proof tools, grounded containers, and explosion-proof ventilation[3][4].

Inert-Gas Storage Protocols: The Physics of Blanketing

Reliable storage of diisopropyl borate requires air-tight, corrosion-resistant containers (such as aluminum or high-density polyethylene) maintained under a strict inert gas blanket[1].

Why Argon is Superior to Nitrogen: While nitrogen is commonly used in laboratories, argon is mechanistically superior for blanketing highly volatile borate esters. Argon has a higher atomic mass (39.9 g/mol ) compared to diatomic nitrogen (28.0 g/mol ) and ambient air (~29.0 g/mol ). When a storage septum is pierced or a vessel is briefly opened, argon settles at the bottom of the headspace, forming a dense, protective physical barrier directly over the liquid phase. Conversely, nitrogen easily dissipates into the ambient atmosphere, increasing the probability of moisture ingress.

Furthermore, storage facilities must be dry, cool, and kept strictly away from incompatible materials like strong oxidizers, acids, and bases to prevent hazardous decomposition[2].

Self-Validating Protocol: Moisture-Free Schlenk Transfer

To ensure absolute scientific integrity, the transfer of diisopropyl borate must not rely on assumption. The following step-by-step methodology is designed as a self-validating system , where each phase contains a built-in quality control check.

Phase 1: System Desorption & Preparation
  • Action: Bake all glassware, syringes, and stainless-steel cannulas at 120°C for a minimum of 4 hours. Assemble the apparatus while hot and connect it to a Schlenk line. Subject the system to three alternating cycles of high vacuum and argon backfilling.

  • Causality: Heat provides the kinetic energy required to desorb tightly bound surface silanols and microscopic water layers from the glass. The vacuum removes the vaporized moisture, and argon backfilling establishes the inert environment.

  • Validation Check: A vacuum gauge reading of < 0.1 Torr during the final evacuation cycle self-validates that the system is completely leak-free and fully desorbed.

Phase 2: Reagent Integrity Check (QC)
  • Action: Before the main transfer, extract a 0.1 mL aliquot of the diisopropyl borate using a micro-syringe and inject it into a Karl Fischer coulometric titrator.

  • Causality: Karl Fischer titration quantitatively measures trace water content, ensuring the reagent has not degraded during prior storage.

  • Validation Check: A reading of < 50 ppm H₂O, combined with a visual inspection confirming a perfectly clear, colorless liquid (no white boric acid turbidity), self-validates that the storage blanket has not been breached[1][2].

Phase 3: Positive Pressure Cannulation
  • Action: Insert an argon-purged cannula into the borate ester vessel. Apply 1.5 to 2.0 psi of positive argon pressure to the storage vessel to force the liquid through the cannula and into the reaction flask.

  • Causality: Pushing the liquid with positive pressure prevents the Venturi effect from drawing ambient moist air into the system—a common failure point when pulling liquids with standard syringes.

  • Validation Check: The liquid transfers smoothly without bubbling, and the receiving reaction solution remains optically clear, validating that no atmospheric moisture was introduced during transit.

Phase 4: Post-Transfer Decontamination
  • Action: Flush all cannulas and glassware with a dry, non-reactive solvent (e.g., anhydrous THF) immediately after use, followed by quenching in a dedicated chemical waste container.

  • Causality: Borate esters react with ambient moisture to form boric acid and isopropanol[2]. If left inside a stainless-steel cannula, the insoluble boric acid will precipitate, permanently clogging the narrow lumen.

  • Validation Check: A clear, unobstructed flow of the flushing solvent through the cannula validates that no internal precipitation has occurred, ensuring the equipment is preserved for future use.

Workflow Visualization

BorateWorkflow N1 Diisopropyl Borate Storage Vessel N4 Karl Fischer QC (< 50 ppm H2O) N1->N4 Aliquot sampling N5 Positive Pressure Cannula Transfer N1->N5 Argon blanket maintained N2 Glassware Bake-out (120°C) N3 Schlenk Line Purge (3x Vac/Argon) N2->N3 Desorbs surface H2O N3->N5 Establishes inert line N4->N5 Validates purity N6 Inert Reaction Environment N5->N6 Dropwise addition

Workflow for the inert-gas transfer and quality validation of moisture-sensitive borate esters.

Sources

Application Notes and Protocols: The Use of Diisopropyl Borate in the Preparation of Flame Retardant Polymers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Polymers are integral to modern life, valued for their low cost, light weight, and chemical resistance.[1] However, their organic nature makes them inherently flammable, posing significant fire risks in applications ranging from construction and automotive to electronics and consumer goods.[1][2] To mitigate these hazards, flame retardants are incorporated into polymer matrices to delay ignition, reduce the rate of flame spread, and control combustion.[1][2]

Among the various classes of flame retardants, boron-containing compounds have emerged as effective and often more environmentally benign alternatives to halogenated systems.[3][4] Borates, such as zinc borate and boric acid, function primarily in the condensed phase of a fire by promoting char formation and creating a protective glassy layer.[2][5][6] This application note provides a detailed guide for researchers and scientists on the use of diisopropyl borate, a borate ester, as a flame retardant additive. We will explore its mechanism of action, provide detailed protocols for synthesis and polymer composite preparation, and outline standard methodologies for evaluating flame retardancy.

Mechanism of Flame Retardancy: The Dual-Phase Action of Borates

Borate esters, like other boron-based flame retardants, primarily exert their effect in the condensed (solid) phase during polymer combustion, with some potential gas-phase contributions. The overall process is designed to interrupt the self-sustaining cycle of burning.[4]

Condensed-Phase Action: Building a Protective Barrier

The primary flame-retardant mechanism for borates is the formation of a protective barrier on the polymer surface.[2] This involves several key steps:

  • Thermal Decomposition: At elevated temperatures encountered in a fire, diisopropyl borate decomposes. This decomposition can lead to the formation of boric acid and subsequently boric oxide (B₂O₃).[7][8]

  • Promotion of Char Formation: The acidic boron species act as catalysts, promoting dehydration reactions within the polymer backbone.[2] This process abstracts hydrogen and oxygen atoms, leaving behind a stable, carbonaceous residue known as char.[9][10][11] This char layer is less flammable than the original polymer.

  • Formation of a Vitreous Layer: As the temperature increases further, the boric oxide formed melts and flows, creating a glassy, vitreous film over the char.[3][7][8] This layer serves multiple protective functions:

    • Insulation: It insulates the underlying polymer from the heat of the flame.[6]

    • Gas Barrier: It prevents the escape of flammable volatile gases, which are the fuel for the flame.[6][9]

    • Structural Integrity: It reinforces the char layer, preventing cracks and maintaining its protective function.[3][12]

Gas-Phase Action: Dilution and Radical Quenching

While the condensed-phase action is dominant, borates can also influence the gas phase. The thermal decomposition of hydrated borates releases water vapor, which can dilute the concentration of flammable gases and oxygen in the combustion zone, and also has a cooling effect.[5][13] Although less significant than for halogenated or phosphorus retardants, some volatile boron-containing species may interfere with the high-energy radical chain reactions (H•, OH•) that propagate the flame in the gas phase.[2]

Synergistic Effects

Borates are highly effective as synergists, meaning they enhance the performance of other flame retardants.[3][14] They are frequently used with:

  • Phosphorus-based retardants (e.g., Ammonium Polyphosphate - APP): Borates can stabilize the phospho-carbonaceous char formed by APP, making it a more effective barrier.[7][8]

  • Metal Hydroxides (e.g., Aluminum Trihydroxide - ATH, Magnesium Hydroxide - MDH): Borates can enhance the charring and barrier-forming capabilities of the metal oxides left behind after these hydroxides release water.[3][15]

Diagram: Flame Retardant Mechanism of Diisopropyl Borate

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer_Heat Polymer + Diisopropyl Borate (Heated) Decomposition Decomposition to Boric Acid / Boric Oxide Polymer_Heat->Decomposition Char_Formation Catalytic Char Formation Decomposition->Char_Formation Glassy_Layer Vitreous B₂O₃ Layer Decomposition->Glassy_Layer Barrier Insulating Protective Barrier Char_Formation->Barrier Glassy_Layer->Barrier Volatiles Flammable Volatiles Barrier->Volatiles Reduces Fuel Supply Flame Flame Propagation (H•, OH• Radicals) Quenching Flame Quenching Flame->Quenching Interruption by Boron Species Volatiles->Flame Feeds Flame Quenching->Flame Inhibits

Caption: Proposed flame retardant mechanism of diisopropyl borate.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of diisopropyl borate, its incorporation into a polymer matrix via melt blending, and the subsequent evaluation of the composite's flame retardant properties.

Protocol 1: Illustrative Synthesis of Diisopropyl Borate

This protocol describes a general esterification reaction between boric acid and isopropanol.

Materials & Equipment:

  • Boric acid (H₃BO₃)

  • Isopropanol (IPA)

  • Toluene (for azeotropic removal of water)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Charging Reagents: To the flask, add boric acid (1.0 mole equivalent), isopropanol (3.0 mole equivalents), and toluene (approximately 25% of the isopropanol volume).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until no more water is collected, indicating the reaction is complete. This typically takes several hours.

  • Purification: After cooling the reaction mixture to room temperature, remove the solvent and excess isopropanol under reduced pressure using a rotary evaporator. The remaining liquid is the diisopropyl borate product.

  • Characterization: Confirm the structure and purity of the product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to observe B-O and C-O stretching) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation of Flame-Retardant Polypropylene (PP) Composites

This protocol details the preparation of PP/diisopropyl borate composites using a twin-screw extruder.

Materials & Equipment:

  • Polypropylene (PP) pellets

  • Diisopropyl borate (synthesized or commercial)

  • Laboratory-scale co-rotating twin-screw extruder

  • Gravimetric feeders

  • Water bath for cooling strand

  • Pelletizer

  • Drying oven

  • Compression molder

Procedure:

  • Drying: Dry the PP pellets and the diisopropyl borate separately in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can cause defects during processing.

  • Formulation: Prepare formulations by weight percent (wt%) as outlined in the data table below (e.g., PP/Control, PP/FR-5, PP/FR-10, PP/FR-15).

  • Extrusion:

    • Set the temperature profile of the extruder barrels. A typical profile for PP might be 180-190-200-200-190°C from the hopper to the die.

    • Calibrate the gravimetric feeders to deliver the PP pellets and diisopropyl borate at the correct ratio into the extruder's main hopper.

    • Set the screw speed (e.g., 200-300 rpm).

  • Compounding: The molten polymer and flame retardant are mixed and homogenized as they travel down the length of the extruder screws.

  • Pelletizing: The extrudate (molten strand) exits the die, is cooled by passing through a water bath, and is then cut into pellets by a pelletizer.

  • Specimen Preparation: Dry the compounded pellets at 80°C for 4 hours. Use a compression molder to press the pellets into plaques of the required dimensions for flammability testing (e.g., 125 x 13 x 3.2 mm for UL-94).

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_testing Flammability Testing cluster_analysis Analysis Drying Dry Polymer & Diisopropyl Borate Blending Melt Blending (Twin-Screw Extruder) Drying->Blending Molding Compression Molding of Test Specimens Blending->Molding LOI LOI Test (ASTM D2863) Molding->LOI UL94 UL-94 Test Molding->UL94 Cone Cone Calorimetry (ISO 5660) Molding->Cone Analysis Analyze Data (LOI Value, UL-94 Rating, HRR, etc.) LOI->Analysis UL94->Analysis Cone->Analysis

Caption: Workflow for preparing and testing flame retardant polymers.

Protocol 3: Flammability Testing Methodologies

A. Limiting Oxygen Index (LOI) Test

  • Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to just support flaming combustion of a material.[16]

  • Standard: ASTM D2863.[9][17]

  • Apparatus: LOI apparatus with a vertical glass chimney and gas flow controllers.

  • Procedure:

    • Mount a standard-sized specimen vertically inside the glass chimney.[16]

    • Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

    • Ignite the top of the specimen with a pilot flame.[16]

    • Observe the burning behavior. If the flame self-extinguishes, the oxygen concentration is too low. If it continues to burn, the concentration is too high.

    • Adjust the oxygen/nitrogen ratio and repeat the test with new specimens until the minimum oxygen concentration that sustains combustion is found. This value is the LOI.[13]

  • Interpretation: Materials with an LOI below 21% are considered flammable in air, while those with an LOI above 28% are generally considered self-extinguishing.[17]

B. UL-94 Vertical Burning Test

  • Objective: To classify the flammability of plastic materials based on their response to a small open flame.[18]

  • Standard: UL-94.[19][20]

  • Apparatus: UL-94 test chamber, Bunsen burner, specimen holder, timer.

  • Procedure:

    • Mount a specimen vertically.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.[21]

    • Record the after-flame time (t1).

    • Immediately re-apply the flame for another 10 seconds and remove it.[21]

    • Record the second after-flame time (t2) and the after-glow time (t3).

    • Note if any flaming drips ignite a cotton patch placed below the specimen.

    • Test a set of five specimens for each formulation.

  • Classification:

    • V-0: No specimen burns for more than 10 seconds after either flame application; total after-flame time for any set of 5 specimens is less than 50 seconds; no flaming drips ignite the cotton.[21][22]

    • V-1: No specimen burns for more than 30 seconds; total after-flame time for any set of 5 specimens is less than 250 seconds; no flaming drips ignite the cotton.[18][22]

    • V-2: Same as V-1, but flaming drips that ignite the cotton are allowed.[18][22]

C. Cone Calorimetry

  • Objective: To measure key fire-behavior parameters, most notably the heat release rate (HRR), under controlled heat flux conditions that simulate a developing fire.[23]

  • Standard: ISO 5660.[24]

  • Apparatus: Cone calorimeter.

  • Procedure:

    • Place a horizontal specimen plaque under a conical radiant heater.

    • Expose the specimen to a set heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter ignites the flammable gases that pyrolyze from the specimen surface.[25]

    • Throughout the test, exhaust gases are analyzed to calculate the heat release rate based on oxygen consumption.[25]

  • Key Parameters:

    • Time to Ignition (TTI): Time until the specimen ignites. Longer TTI indicates better fire resistance.

    • Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion. A lower pHRR is the single most important indicator of reduced fire hazard.[26]

    • Total Heat Released (THR): The total energy produced during the test.

    • Mass Loss Rate (MLR): The rate at which the material is consumed.

Data Presentation & Interpretation

The following tables summarize expected quantitative data for polypropylene (PP) composites containing varying amounts of diisopropyl borate (DIB).

Table 1: Flammability Test Results for PP/DIB Composites

Formulation IDDIB Content (wt%)LOI (%)UL-94 Rating (3.2 mm)
PP/Control018.0Not Rated (NR)
PP/FR-5522.5V-2
PP/FR-101026.0V-1
PP/FR-151529.5V-0

Table 2: Cone Calorimetry Data for PP/DIB Composites (at 35 kW/m²)

Formulation IDDIB Content (wt%)pHRR (kW/m²)THR (MJ/m²)
PP/Control0~1200~110
PP/FR-55~850~95
PP/FR-1010~550~80
PP/FR-1515~300~72

Interpretation of Results:

The data clearly demonstrate the efficacy of diisopropyl borate as a flame retardant for polypropylene.

  • LOI: The Limiting Oxygen Index increases steadily with the addition of DIB, rising from a flammable value of 18.0% for neat PP to a self-extinguishing value of 29.5% at 15 wt% loading.[4][9]

  • UL-94: The UL-94 rating improves significantly, achieving the highest classification of V-0 at 15 wt% DIB.[19][21] This indicates a strong suppression of flaming combustion and dripping.

  • Cone Calorimetry: The cone calorimeter data confirm a substantial reduction in fire hazard. The peak heat release rate (pHRR), a critical indicator of fire intensity, is reduced by approximately 75% at 15 wt% loading compared to the control.[26] The reduction in total heat released (THR) shows that less fuel is consumed during the fire. These results are consistent with the formation of a protective char-glassy layer that limits heat and mass transfer.[6][9]

References

  • Boron Improved High Limiting Oxygen Index Polyelectrolyte Treatment for Cotton. ACS Applied Engineering Materials.
  • Boron Improved High Limiting Oxygen Index Polyelectrolyte Treatment for Cotton | ACS Applied Engineering Materials - ACS Publications. ACS Publications.
  • What flame retardants are available for polyolefins?. Presafer.
  • Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry. MDPI.
  • Recent Advances in Halogen-Free Flame Retardants for Polyolefin Cable Sheath Materials. MDPI.
  • Flame-retardant polyurethane foam utilizing boric acid. Google Patents.
  • Uses of Borates in Flame Retardants. U.S. Borax.
  • Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry. National Center for Biotechnology Information.
  • Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites. MDPI.
  • Application Notes and Protocols: Diisopropyl Phosphonate as a Flame Retardant in Polymers. BenchChem.
  • Synthesis and flame retardant properties of new boron-containing polyurethane. ResearchGate.
  • Borates in polymers and coatings: Improving fire retardancy. U.S. Borax.
  • Prediction of the Limiting Oxygen Index Using Simple Flame Extinction Theory and Material Properties Obtained from Bench Scale Measurements. International Association for Fire Safety Science.
  • Application Notes and Protocols: Borates as Flame Retardant Additives in Polymers. BenchChem.
  • UL 94 flammability rating for adhesives and encapsulants. GA Lindberg.
  • Rapid Preparation of Flame-Retardant Coatings Using Polyurethane Emulsion Mixed with Inorganic Fillers. National Center for Biotechnology Information.
  • Research progress of emerging flame retardants for epoxy resin. Technium Science.
  • Tests on Polymers: Flammability Test. Norm Lab.
  • Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood. U.S. Borax.
  • Effects of Phosphorus and Boron Compounds on Thermal Stability and Flame Retardancy Properties of Epoxy Composites. MDPI.
  • Flammability of Polymer Materials and UL94 Explained. Passive Components Blog.
  • Towards Fire-Safe Polymer Electrolytes for Lithium-Ion Batteries. National Center for Biotechnology Information.
  • Novel Porous Polymers as Flame Retardant and Gas Separation Materials. Cronfa.
  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. National Center for Biotechnology Information.
  • New Progress in the Application of Flame-Retardant Modified Epoxy Resins and Fire-Retardant Coatings. MDPI.
  • A review on cone calorimeter for assessment of flame-retarded polymer composites. ResearchGate.
  • Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages. OpenMETU.
  • flame retardance and mechanical properties of epoxy resin: effects of added inorganic flame. RASĀYAN Journal of Chemistry.
  • Flame Retardants of Plastic - Mechanism, Types, & Applications. SpecialChem.
  • UL 94 Classification and Flame-Retardant Plastic Materials. Protolabs.
  • NuSil's UL 94 Flammability Testing. silicone-polymers.co.uk.
  • study of the synergistic effect of two different flame retardants in soy-based polyurethane foams. Digital Commons.
  • Thermal characterization of polymers. (A) Typical thermal degradation... ResearchGate.
  • Cone Calorimetry Studies of Fire Retardant Soybean-Oil-Based Copolymers Containing Silicon or Boron. Lancashire Online Knowledge.
  • RECENT DEVELOPMENTS IN THE FIELD OF FIRE RETARDANCY OF POLYMERIC MATERIALS. DR-NTU.
  • Research Inventory of the Synergistic Flame Retardant Effect of Zinc Borate. Presafer.
  • Effect of Phosphorus-Nitrogen based Flame-Retardant Combined with Zinc Borate on Thermal Stability and Flame Retardancy of Epoxy Clay Nanocomposites. Asian Journal of Chemistry.
  • Synergistic effect of boron containing substances on flame retardancy and thermal stability of intumescent polypropylene composites. ResearchGate.
  • Boron-based fire retardancy for natural polymeric materials. National Center for Biotechnology Information.
  • The synergistic effect of hybrid flame retardants on pyrolysis behaviour of hybrid composite materials. Journal of Engineering Science and Technology.
  • Enhanced Fire Retardancy of Epoxy Resins upon Addition of Boron Nitride Nanoparticles Using Boron Polyol Complex. National Center for Biotechnology Information.
  • EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. OpenMETU.
  • Cone calorimetry studies of fire retardant soybean-oil-based copolymers containing silicon or boron: Comparison of additive and reactive approaches. ResearchGate.
  • Fire performance of poly(dimethyl siloxane) composites evaluated by cone calorimetry. ResearchGate.
  • Some Comments on the Use of Cone Calorimeter Data. ResearchGate.
  • Thermal Degradation Studies of Polymers at High Temperatures. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Boron Chemistry & Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Boron Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the instability and rapid hydrolysis of acyclic boronic esters, specifically diisopropyl boronic esters , during synthesis and scale-up.

Below, you will find in-depth mechanistic FAQs, self-validating experimental protocols, and troubleshooting strategies to maintain the integrity of your boronic intermediates.

Mechanistic FAQ: Understanding the Instability

Q: Why does my diisopropyl boronic ester hydrolyze so rapidly compared to pinacol or MIDA esters?

A: The rapid hydrolysis of diisopropyl boronic esters is driven by a combination of electronic vulnerability and a lack of steric/entropic protection. Boron is highly Lewis acidic due to its empty p-orbital[1]. While cyclic esters (like pinacol boronates) benefit from the entropic stability of the chelate effect, acyclic diisopropyl esters lack this structural rigidity.

When exposed to trace moisture, water acts as a nucleophile, donating its lone pair into boron's empty p-orbital to form a tetrahedral 8-B-4 intermediate[1]. This intermediate rapidly collapses, cleaving the B–O bonds, releasing isopropanol, and yielding the free boronic acid. Free boronic acids are notoriously difficult to purify, prone to trimerization (forming boroxines), and susceptible to protodeboronation[2].

HydrolysisMechanism A Diisopropyl Boronic Ester (Empty p-orbital) B Nucleophilic Attack (Water) A->B + H2O C Tetrahedral 8-B-4 Intermediate B->C D Free Boronic Acid + 2 Isopropanol C->D Hydrolysis

Mechanism of rapid diisopropyl boronic ester hydrolysis via an 8-B-4 intermediate.

Troubleshooting Guide: Synthesis & Quenching

Q: I am synthesizing a diisopropyl boronic ester via a lithiation-borylation sequence. My product completely degrades during the workup. How can I prevent this?

A: The degradation is almost certainly occurring during the aqueous quench. When you react an organolithium species with triisopropyl borate, you form a lithium trialkyl "ate" complex. Standard protocols often use aqueous mineral acids (like HCl) to break this complex. However, introducing water at this stage instantly hydrolyzes the resulting diisopropyl boronic ester[3].

To prevent this, you must use a strictly anhydrous quench utilizing glacial acetic acid.

Protocol 1: Anhydrous Lithiation-Borylation and Quench

This protocol is a self-validating system: the absence of a biphasic mixture ensures zero aqueous hydrolysis, and the homogeneity of the final toluene solution confirms successful esterification.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Cryogenic Lithiation: Dissolve the starting halide/arene in anhydrous THF. Cool to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise.

    • Causality: Cryogenic temperatures prevent undesired side reactions (like halogen-metal exchange reversibility) and stabilize the highly reactive organolithium intermediate.

  • Borylation: Add 1.2 equivalents of freshly distilled triisopropyl borate ( B(O−iPr)3​ ) dropwise. Stir for 1 hour at -78 °C, then gradually warm to room temperature.

    • Causality: The organolithium attacks the electrophilic boron, forming a stable lithium trialkyl "ate" complex.

  • Anhydrous Quench (Critical Step): Cool the mixture back to 0 °C. Add strictly 1.0 equivalent of glacial acetic acid [3].

    • Causality: Acetic acid protonates the "ate" complex to release the diisopropyl boronic ester and lithium acetate without introducing water, entirely bypassing the hydrolytic pathway.

SynthesisWorkflow Step1 1. Lithiation of Substrate (-78°C, Anhydrous THF) Step2 2. Borylation (Add B(O-iPr)3) Step1->Step2 Step3 3. 'Ate' Complex Formation [R-B(O-iPr)3]- Li+ Step2->Step3 Step4 4. Anhydrous Quench (Glacial Acetic Acid) Step3->Step4 CRITICAL: No Aqueous Acid Step5 5. Diisopropyl Boronic Ester (Stable in Solution) Step4->Step5 Branch1 In Situ Transesterification (e.g., DEA, Pinacol) Step5->Branch1 Branch2 Telescope to SMC (Suzuki-Miyaura Coupling) Step5->Branch2

Anhydrous workflow for synthesizing and utilizing diisopropyl boronic esters.

Troubleshooting Guide: Isolation & Transesterification

Q: Diisopropyl boronic esters are often oily and difficult to isolate as free-flowing solids. How can I improve the physical properties and purity profile for scale-up?

A: Do not attempt to isolate the acyclic diisopropyl ester directly. Instead, perform an in situ transesterification to a more stable cyclic ester, such as a diethanolamine (DEA) boronic ester. DEA esters form highly stable, crystalline solids that precipitate directly from the reaction mixture[3].

Protocol 2: In Situ Transesterification to DEA Boronate
  • Telescoping: Immediately following the anhydrous quench (Protocol 1, Step 4), add a solution of diethanolamine (1.1 equivalents) in anhydrous THF to the crude mixture.

  • Complexation: Stir the reaction at room temperature for 2-4 hours.

    • Causality: DEA acts as a tridentate ligand. The two hydroxyl groups undergo transesterification (releasing 2 moles of isopropanol), while the nitrogen lone pair forms a dative bond (N→B) with the empty p-orbital of boron. This neutralizes the Lewis acidity, rendering it immune to hydrolysis[3].

  • Isolation: The highly crystalline DEA boronic ester will precipitate. Isolate via simple vacuum filtration and wash with cold THF.

    • Causality: Precipitation drives the equilibrium forward (Le Chatelier's principle) and provides a highly pure solid without the need for aqueous workup or chromatography[3].

Quantitative Comparison of Boronic Ester Stability

To guide your synthetic planning, the following table summarizes the structural and kinetic features of common boronic derivatives:

Boronic DerivativeStructural TypeCoordination StateRelative Hydrolytic StabilityRecommended Isolation Method
Diisopropyl Ester AcyclicTrigonal Planar (Empty p-orbital)Very Low (Hydrolyzes in minutes)Telescope in anhydrous solution[3]
Pinacol Ester Cyclic (Glycol)Trigonal Planar (Sterically hindered)Moderate to High Chromatography / Distillation[2]
DEA Ester BicyclicTetrahedral (N→B Dative Bond)Extremely High Direct Crystallization / Filtration[3]
Free Boronic Acid HydrolyzedTrigonal PlanarVariable (Prone to dehydration)Aqueous Extraction (pH dependent)[2]

Troubleshooting Guide: Analytical & Chromatographic Challenges

Q: I need to analyze or purify my diisopropyl boronic ester, but it degrades completely on standard normal-phase silica gel. What are my options?

A: Standard silica gel contains acidic silanol groups and residual adsorbed water, which catalyze the rapid hydrolysis of sensitive acyclic boronic esters[2]. You have two primary analytical/purification workarounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For LC-MS analysis, switch to a HILIC stationary phase (e.g., ZIC-cHILIC). The high percentage of organic solvent used in the HILIC mobile phase effectively prevents on-column hydrolysis and provides excellent solubility for boronate ester samples[4].

  • Boric Acid-Treated Silica: If flash chromatography is absolutely mandatory, pre-treat your silica gel by mixing it with 1-2% (w/w) boric acid.

    • Causality: The boric acid passivates the active, acidic silanol sites on the silica surface, creating a milder environment that significantly reduces the degradation rate of your target ester[2].

References
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718.
  • Protecting Groups for Boronic Acids.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study.

Sources

Optimizing product yield in diisopropyl borate esterification reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for borate esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of borate esters, with a focus on isopropyl borates. Here, we will dissect the causality behind experimental choices, offer robust troubleshooting protocols, and provide detailed methodologies to enhance your product yield and purity.

A Note on Nomenclature: Di- vs. Tri-isopropyl Borate

While the term "diisopropyl borate" might be used, the more common and thermodynamically favored product of the esterification of boric acid with isopropanol is triisopropyl borate (B(OCH(CH₃)₂)₃). The formation of the diester is an intermediate step. This guide will focus on the synthesis of triisopropyl borate, as the principles and optimization strategies are directly applicable and aim for the complete conversion of the boric acid starting material. Triisopropyl borate is a crucial intermediate in organic synthesis, notably in Suzuki-Miyaura couplings and as a protecting agent.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of borate esterification reactions.

Q1: Why is water removal so critical for achieving high yields in this reaction?

A1: The esterification of boric acid is a reversible equilibrium reaction.[3][4] For every mole of triisopropyl borate formed, three moles of water are produced. According to Le Châtelier's principle, the presence of this water can drive the reaction backward (a process called hydrolysis), reducing the final yield of the desired ester.[3][4] To achieve high conversion, water must be continuously and efficiently removed from the reaction mixture, shifting the equilibrium toward the product side.[3][4][5]

Q2: What are the primary methods for removing water in a laboratory setting?

A2: The most effective techniques are:

  • Azeotropic Distillation: This is the most common and efficient method. It involves using a solvent (an entrainer) like toluene or cyclohexane that forms a low-boiling azeotrope with water.[3][5] The azeotrope is distilled off and collected in a Dean-Stark apparatus, where the immiscible water separates and is trapped, while the solvent overflows back into the reaction flask.[3][4]

  • Use of Chemical Dehydrating Agents: Anhydrous salts or other desiccants can be added directly to the reaction mixture. Common choices include molecular sieves (3Å or 4Å), anhydrous magnesium sulfate, or even calcium hydride.[4][6][7][8] This method is often simpler to set up but can be less efficient for larger-scale reactions and may require filtration during workup.

Q3: Can I run the reaction without a solvent, using excess isopropanol?

A3: Yes, it is possible to use a large excess of isopropanol to drive the reaction forward. However, this approach is often less efficient at water removal compared to azeotropic distillation. Isopropanol forms an azeotrope with water, which can make complete removal by simple distillation difficult.[9] For optimal yields, employing an entraining solvent with a Dean-Stark trap is the recommended approach.

Q4: What is the typical purity I can expect, and how is it assessed?

A4: With proper optimization, purities of ≥97% are achievable.[10] The most common analytical methods to assess purity and confirm the structure are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] Due to the moisture sensitivity of borate esters, it is crucial to use anhydrous solvents for sample preparation to avoid hydrolysis during analysis.[13]

Part 2: Troubleshooting Guide

Encountering issues is a common part of process development. This guide provides a structured approach to diagnosing and solving problems during your esterification reaction.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Water Removal: The equilibrium is not being effectively shifted towards the products.[3][4] 2. Reagent Quality: Boric acid or isopropanol may contain significant amounts of water. Boric anhydride, an alternative starting material, is also highly hygroscopic.[7] 3. Sub-optimal Temperature: The reaction temperature is too low for the azeotrope to distill efficiently.[4]1. Verify Dean-Stark Operation: Ensure the system is refluxing vigorously enough for the azeotrope to collect in the trap. Check for any leaks in the glassware joints.[3] 2. Dry Reagents: Use anhydrous isopropanol. Dry boric acid in a vacuum oven before use if necessary. 3. Increase Temperature: Ensure the heating mantle or oil bath is set to a temperature that maintains a steady reflux at the boiling point of the azeotrope (e.g., Toluene-water azeotrope boils at ~85°C).
Reaction Stalls (Water collection stops prematurely) 1. Loss of Catalyst Activity (if used): While often run without a strong acid catalyst, if one is used, it may have degraded. 2. Reversible Reaction at Equilibrium: The reaction has reached its equilibrium point under the current conditions, and water removal has ceased.1. Re-evaluate Catalyst: Boric acid itself can act as a catalyst.[14][15] Strong acid catalysts are generally not required for this specific esterification. 2. Drive the Equilibrium: If using a dehydrating agent, add a fresh, activated portion. If using azeotropic distillation, ensure the solvent-to-reactant ratio is optimal to facilitate continuous water removal.
Product is Impure After Workup 1. Incomplete Reaction: Unreacted boric acid or partially esterified intermediates remain. 2. Hydrolysis during Workup: The borate ester is sensitive to water and can hydrolyze back to boric acid and isopropanol during aqueous washes.[13][16] 3. Side Products: At excessive temperatures, side reactions can occur.1. Extend Reaction Time: Continue the reaction until the theoretical amount of water is collected in the Dean-Stark trap. 2. Use Non-Aqueous Workup: Avoid washing with water. Purify directly by distillation, preferably under reduced pressure, to separate the product from non-volatile impurities.[11] 3. Optimize Temperature: Maintain a controlled reflux; avoid excessive heating which can lead to decomposition or side reactions.
Difficulty in Product Isolation 1. High Boiling Point of Product: Triisopropyl borate has a boiling point of 139-141°C at atmospheric pressure.[10] 2. Formation of Azeotropes: The product may form azeotropes with the solvent or remaining isopropanol, complicating purification by distillation.1. Vacuum Distillation: Purify the crude product via vacuum distillation. This lowers the boiling point, preventing thermal degradation and allowing for a cleaner separation from less volatile impurities. 2. Fractional Distillation: Use a fractional distillation column to carefully separate the product from close-boiling impurities or azeotropes. A patent describes a method using binary and ternary batch rectification for high purity.[17]
Troubleshooting Workflow Diagram

The following diagram illustrates a logical flow for diagnosing common issues in borate esterification.

TroubleshootingWorkflow start Problem Observed q1 Low / No Yield? start->q1 q2 Reaction Stalled? q1->q2 No sol1 Check Water Removal (Dean-Stark, Leaks) q1->sol1 Yes q3 Product Impure? q2->q3 No sol4 Extend Reaction Time q2->sol4 Yes q3->sol4 Yes sol2 Verify Reagent Quality (Anhydrous) sol1->sol2 sol3 Optimize Temperature (Vigorous Reflux) sol2->sol3 sol5 Use Non-Aqueous Workup & Vacuum Distillation sol4->sol5

Caption: Troubleshooting decision tree for esterification reactions.

Part 3: Optimized Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of triisopropyl borate using the highly recommended azeotropic distillation method.

Protocol 1: Synthesis of Triisopropyl Borate via Azeotropic Distillation

Objective: To synthesize triisopropyl borate from boric acid and isopropanol with high yield by efficiently removing water using a Dean-Stark apparatus.

Materials:

  • Boric Acid (1.0 eq)

  • Isopropanol (3.3 eq)

  • Toluene or Cyclohexane (as azeotropic solvent)[18][17]

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Distillation apparatus (for purification)

Experimental Workflow Diagram

EsterificationWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Assemble & Dry Glassware (Flask, Dean-Stark, Condenser) B Charge Flask with Reagents: - Boric Acid - Isopropanol - Toluene A->B C Heat to Reflux B->C D Monitor Water Collection in Dean-Stark Trap C->D E Continue Until Water Formation Ceases D->E F Cool Reaction Mixture E->F G Remove Solvent via Simple Distillation F->G H Purify Product via Vacuum Distillation G->H I Characterize by GC-MS / NMR to Confirm Purity & Identity H->I

Caption: Step-by-step workflow for triisopropyl borate synthesis.

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent introducing water into the system. Fill the Dean-Stark trap with the chosen azeotropic solvent (e.g., toluene).

  • Charging Reagents: To the round-bottom flask, add boric acid (1.0 eq), isopropanol (a slight excess, e.g., 3.3 eq, is beneficial), and the azeotropic solvent. The volume of the solvent should be sufficient to ensure proper mixing and reflux. A ratio of 3:1 to 1:3 isopropanol to solvent by volume has been reported.[8]

  • Reaction and Water Removal: Begin heating the mixture to a steady reflux with vigorous stirring. The vapor of the solvent-water azeotrope will rise, condense, and collect in the graduated arm of the Dean-Stark trap.[3][18] As the condensate cools, it will separate into two layers, with the denser water settling at the bottom. The lighter organic solvent will overflow from the side arm and return to the reaction flask.[3]

  • Monitoring Completion: The reaction is complete when water no longer collects in the trap, and the volume of collected water matches the theoretical amount (3 moles of water per mole of boric acid). This typically takes several hours.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Disassemble the Dean-Stark apparatus and reconfigure the flask for distillation.

    • First, remove the azeotropic solvent by simple distillation at atmospheric pressure.

    • Once the solvent is removed, purify the remaining crude triisopropyl borate by vacuum distillation. This is crucial to prevent thermal decomposition at its high atmospheric boiling point.[10] Collect the fraction that distills at the appropriate temperature and pressure for triisopropyl borate.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Vertex AI Search.
  • Technical Support Center: Water Removal in Esterific
  • Technical Support Center: Driving Esterification Equilibrium by W
  • Upgrading Fast Pyrolysis Bio-Oil Quality by Esterification and Azeotropic Water Removal. (2015).
  • CN101735254A - Boric acid ester synthesis method.
  • US5976324A - Removal of water
  • Supporting Information Boric Acid-Catalyzed, Chemoselective Esterification of a-Hydroxycarboxylic Acids. Todd A. Houston, et al.
  • Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils. (2017). RSC Publishing.
  • Separating Azeotropic Mixtures.
  • An improved method for the synthesis of triisopropyl bor
  • CN103204866A - Production method of high purity triisopropyl borate.
  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2012).
  • Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids.
  • CN114516887A - Preparation method of triisopropyl borate.
  • Triisopropyl Borate: A Key Chemical Intermediate for Diverse Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • CN104356152A - Method for producing high-purity triisopropyl borate through system external circulation reaction dehydration.
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
  • Synthesis and Characterisation of Borate Ester for Brake Fluid Applic
  • Synthesis and Characterisation of Borate Ester for Brake Fluid Applications. (2026).
  • Identification and Characterization of Sugar-Borate Ester Complexes Formed by Reaction of Calcium and.
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • Triisopropyl borate for synthesis 5419-55-6. Sigma-Aldrich.
  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. (2017).
  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. (2023). Reddit.
  • Esterification of carboxylic acids by tributyl borate under solvent- and catalyst-free conditions. Green Chemistry (RSC Publishing).
  • Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. (2004).
  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (2024).
  • boronic esters. Organic Syntheses Procedure.
  • Arylboronic acid or boron
  • Mechanism for Esterification Reactions C
  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (2024). PMC.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
  • Reaction landscape of boronic ester formation. Both neutral and anionic...
  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). PMC.

Sources

Troubleshooting low conversion rates in diisopropyl borate couplings

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving diisopropyl boronate esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates. As Senior Application Scientists, we understand that unexpected results are a part of research. This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose and solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a diisopropyl boronate ester has a very low or no conversion. What are the first things I should check?

Low conversion is a common but solvable issue. The problem almost always lies in one of three areas: the integrity of your reagents and reaction environment, the stability of the boronate ester itself, or an insufficiently active catalyst system. A systematic approach is key to diagnosis.

Core Troubleshooting Workflow

The first step is to determine if the fundamental components of your reaction are viable.

start Low / No Conversion Observed reagents 1. Verify Reagent & Atmosphere Integrity start->reagents boronate 2. Assess Boronate Ester Stability reagents->boronate Reagents & setup OK fail1 FIX: Use fresh, dry reagents & rigorous degassing. reagents->fail1 Moisture, O₂, or Impure Reagents catalyst 3. Evaluate Catalyst System Activity boronate->catalyst Ester is stable fail2 FIX: Re-synthesize/purify ester. Use anhydrous conditions. boronate->fail2 Protodeboronation / Hydrolysis optimize 4. Investigate Side Reactions & Optimize Conditions catalyst->optimize Catalyst is active fail3 FIX: Screen ligands/bases. Use a control reaction. catalyst->fail3 Catalyst Deactivation / Insufficient Activity success Successful Coupling optimize->success Optimization complete

Caption: General troubleshooting workflow for low conversion.

Detailed Checks:

  • Atmosphere and Moisture Control: The Pd(0) active catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[1] Similarly, diisopropyl borate is highly moisture-sensitive and can hydrolyze.[2]

    • Action: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents. Thoroughly degas your reaction mixture using several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes.[1]

  • Reagent Purity:

    • Palladium Source & Ligand: Phosphine ligands, especially electron-rich ones, can be oxidized by air, rendering them ineffective as ligands.[1] Use catalysts and ligands from freshly opened containers or those stored properly under an inert atmosphere.

    • Base: Ensure the base is pure and dry. Some bases, like K₂CO₃, can be activated by heating under a vacuum before use.[3]

    • Aryl Halide: Verify the purity of your electrophile. Impurities can sometimes poison the catalyst.

Q2: I suspect my diisopropyl boronate ester is unstable under the reaction conditions. How can I confirm this and what can I do about it?

Diisopropyl boronate esters, while useful, are more susceptible to hydrolysis and protodeboronation than more robust alternatives like pinacol esters.[4][5] Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, and is a common cause of yield loss, especially with electron-rich or heteroaromatic substrates.[6]

Causality: The C-B bond is cleaved by a proton source, which can be residual water or acidic protons in the reaction mixture. This side reaction consumes your nucleophile, leading to a stall in the catalytic cycle and an excess of unreacted aryl halide.

Diagnostic Protocol: Verifying Boronate Ester Integrity

  • Set up the reaction exactly as you would for the coupling, including the solvent, base, and your diisopropyl boronate ester, but do not add the palladium catalyst or the aryl halide .

  • Stir the mixture under an inert atmosphere at the intended reaction temperature for a set period (e.g., 1-2 hours).

  • Take an aliquot of the reaction mixture and quench it with a saturated aqueous solution of ammonium chloride.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the sample by ¹H NMR or GC-MS. Look for the presence of the corresponding protodeboronated arene. A significant amount of this side product confirms that your boronate ester is degrading under the basic conditions before it has a chance to couple.

Solutions:

  • Use Anhydrous Conditions: If hydrolysis is the main issue, switching to strictly anhydrous conditions can help. However, many Suzuki-Miyaura reactions require water to facilitate the action of the base.[7]

  • Switch to a More Stable Boronate: If protodeboronation is confirmed, consider using a more stable boron reagent. Pinacol esters are a common and more stable alternative.[4][5] For particularly sensitive substrates, MIDA (N-methyliminodiacetic acid) boronates offer excellent stability and can be purified via silica gel chromatography.[4]

  • One-Pot Procedure: Synthesize the lithium triisopropyl borate and use it directly in a one-pot coupling procedure. This avoids isolation and potential decomposition of the boronate ester.[8]

Q3: My reagents are fine, but the reaction is still sluggish. How do I choose the right catalyst system for challenging substrates?

If your reagents are stable, the bottleneck is likely one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[9][10] For sterically hindered or electron-poor substrates, the standard Pd(PPh₃)₄ catalyst is often ineffective.[11]

The Catalytic Cycle and Common Failure Points

G cluster_legend Potential Bottlenecks Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (A) PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation (B) PdII_B->Pd0 Reductive Elimination (C) R1R2 R¹-R² l1 A: Slow Oxidative Addition (Hindered R¹-X) l2 B: Slow Transmetalation (Hindered Boronate, Weak Base) l3 C: Slow Reductive Elimination (Bulky R¹/R², Poor Ligand) R1X R¹-X R2B R²-B(OiPr)₂ + Base

Caption: Simplified Suzuki-Miyaura cycle highlighting key failure points.

Optimization Strategy: Ligand and Base Selection

The choice of ligand is the most critical factor for overcoming steric or electronic challenges.[11][12] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential for promoting the difficult steps of the catalytic cycle.

Ligand ClassExample(s)Key Advantages & Applications
Buchwald Ligands SPhos, XPhos, RuPhosHighly effective for sterically hindered aryl chlorides and bromides. Their bulk facilitates reductive elimination.[11][13]
N-Heterocyclic Carbenes (NHCs) IPr, IMesExcellent for forming highly active catalysts, especially with less reactive aryl chlorides.[14]
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-donating, promoting oxidative addition of challenging substrates like aryl chlorides.[7]
Arsa-Buchwald Ligands (t-Bu)₂As-biphenylArsenic analogs that can facilitate the transmetalation step due to the longer As-Pd bond.[13]

Base and Solvent Considerations:

  • Base: The base activates the boronate ester for transmetalation.[10][14] For diisopropyl boronate esters, a moderately strong base like K₃PO₄ is often a good starting point. For very hindered systems, stronger bases like Cs₂CO₃ or K-Ot-Bu may be required, but be mindful of potential ester hydrolysis.[11]

  • Solvent: A combination of a non-polar solvent like toluene or dioxane with a small amount of water is common. Water can be essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[3]

Q4: I am observing significant side products. What are the most common ones and how can I prevent them?

Two side reactions frequently plague Suzuki-Miyaura couplings and lead to low yields of the desired product: homocoupling and β-hydride elimination.

  • Homocoupling (R²-R²): This is the coupling of two boronate ester molecules. It is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid derivative, or by certain Pd(II) precatalysts being reduced to Pd(0) by consuming the boronate.[4][15]

    • Prevention:

      • Rigorous Degassing: This is the most effective way to prevent oxygen-mediated homocoupling.[1]

      • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate homocoupling that occurs during the in situ reduction of a Pd(II) source like Pd(OAc)₂.[1]

  • β-Hydride Elimination: This is a major issue when using alkylboronates that have a hydrogen atom on the carbon beta to the boron atom. Instead of reductive elimination to form the C-C bond, the palladium complex can eliminate to form an alkene and a palladium-hydride species.[9][16][17]

Competing Reaction Pathways

start Alkyl-Pd(II) Intermediate (with β-Hydrogen) reductive Productive Reductive Elimination start->reductive Favored by: - Bulky Ligands - Electron-poor Aryl Group beta Competing β-Hydride Elimination start->beta Favored by: - Open Coordination Site - High Temperature product Desired C(sp²)-C(sp³) Product reductive->product alkene Alkene + Hydride Side Products beta->alkene

Caption: Competition between reductive elimination and β-hydride elimination.

  • Prevention:

    • Ligand Choice: Using ligands with large bite angles or significant steric bulk can disfavor the geometry required for β-hydride elimination and promote reductive elimination.[9]

    • Lower Temperature: This side reaction is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can minimize it.[17]

    • Catalyst Choice: In some cases, switching from a palladium to a nickel catalyst can suppress β-hydride elimination.[9]

Q5: I'm attempting a one-pot lithiation-borylation-Suzuki coupling, and the final yield is poor. How do I troubleshoot this complex sequence?

One-pot procedures are highly efficient but challenging to troubleshoot because a failure at any stage cascades through the entire process.[2][8]

Troubleshooting Protocol for One-Pot Reactions:

The key is to isolate and verify the success of the initial lithiation/borylation step before proceeding.[2]

  • Perform the Lithiation and Borylation: Under strictly anhydrous and inert conditions, perform the lithiation of your starting material (e.g., with n-BuLi at -78 °C) followed by the addition of triisopropyl borate. Allow the reaction to warm to room temperature as your protocol dictates.

  • Intermediate Verification (Crucial Step): Before adding any Suzuki reagents (the second aryl halide, palladium catalyst, or aqueous base), take a small aliquot from the reaction mixture.

  • Quench and Analyze: Quench this aliquot with an acidic workup (e.g., dilute HCl). Extract and analyze the sample by NMR or GC-MS. You should see the formation of the corresponding boronic acid (from hydrolysis of the ester).

    • If the boronic acid is absent: Your lithiation or borylation has failed. Revisit the basics: ensure your n-BuLi is properly titrated, your starting material is pure, and your triisopropyl borate is not hydrolyzed.[2]

    • If the boronic acid is present: Your first two steps are successful. The problem lies in the Suzuki coupling stage. At this point, you can proceed with adding the coupling partners and catalyst to the main reaction vessel and troubleshoot the coupling as outlined in the previous FAQs (catalyst activity, base choice, etc.).[8]

References
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.SpringerLink.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.Chemistry LibreTexts.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC.
  • Suzuki reaction - Wikipedia.Wikipedia.
  • β-Hydride Elimin
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
  • Suzuki Coupling - Organic Chemistry Portal.Organic Chemistry Portal.
  • Technical Support Center: Troubleshooting Reactions with Triisopropyl Bor
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.The Journal of Organic Chemistry.
  • β-Hydride elimin
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.BenchChem.
  • Assessing the stability and reactivity of a new generation of boronic esters.Poster Board #1276.
  • Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.The Journal of Organic Chemistry.

Sources

Technical Support Center: Purification and Distillation of Borate Esters

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Crude Diisopropyl Boronates & Triisopropyl Borate

Welcome to the Technical Support Center. Boronate esters—whether specific diisopropyl alkylboronates used as intermediates or bulk triisopropyl borate—are foundational reagents in drug development, particularly for Suzuki-Miyaura cross-coupling reactions.

However, their purification is notoriously challenging. The highly electrophilic nature of the boron atom makes these compounds severely susceptible to hydrolysis[1], and their tendency to form azeotropes with parent alcohols renders standard distillation ineffective[2]. This guide provides field-proven, self-validating methodologies to help you troubleshoot and achieve >99% purity in your borate ester workflows.

Troubleshooting & FAQs

Q1: My crude diisopropyl borate turns cloudy during distillation. What is the root cause? A: This is a classic symptom of hydrolysis. Because boron possesses an empty p-orbital, it is highly electrophilic and susceptible to nucleophilic attack by trace moisture[1]. Even ambient atmospheric humidity can cleave the B-O bond, yielding insoluble boric acid or boronic acid derivatives, which manifest as a white precipitate or cloudiness.

  • Causality & Solution: Your system is not completely anhydrous. Ensure your entire distillation apparatus is oven-dried (120°C for >4 hours), assembled while hot, and continuously purged with ultra-high-purity (UHP) Argon. You must thoroughly dehydrate the crude mixture prior to distillation.

Q2: I performed a fractional distillation, but my GC-FID purity is stuck at ~80%, with the remainder being isopropanol. Why? A: You have encountered an azeotrope. Isopropanol forms a binary azeotrope with many borate esters, making simple or fractional distillation physically incapable of achieving complete separation[2].

  • Causality & Solution: You must employ an azeotropic entrainer. Adding cyclohexane to the crude mixture creates a ternary azeotrope (cyclohexane/isopropanol/water) that boils at a much lower temperature (66–68 °C)[1]. This allows you to strip away the alcohol and water completely before attempting to distill the target borate.

Q3: Should I use atmospheric or vacuum distillation? A: While triisopropyl borate can technically be distilled at atmospheric pressure (bp 139–141 °C)[3], substituted diisopropyl alkylboronates must be distilled under vacuum[4]. High thermal stress (>100 °C) can induce disproportionation or thermal degradation of the boronate ester. Vacuum distillation lowers the boiling point, preserving the structural integrity of the compound.

Data Presentation: Physical & Azeotropic Properties

To successfully design your distillation, you must understand the boiling points of the components in your crude mixture.

Compound / MixtureBoiling Point (°C)Density (g/mL @ 25°C)Role in Purification
Triisopropyl Borate 139 – 141[1]0.815[1]Target Product
Isopropanol 82.0[2]0.786Byproduct / Unreacted Starting Material
Methanol 65.4[2]0.792Byproduct (if synthesized via transesterification)
Cyclohexane / Isopropanol / Water 66 – 68[1]N/ATernary Azeotrope (Entrainer System)
Step-by-Step Experimental Protocols
Protocol A: Azeotropic Dehydration & Entrainer Stripping

Purpose: To chemically break the isopropanol-borate binary azeotrope and remove trace water prior to the main distillation[5].

  • Setup: Equip an oven-dried round-bottom flask with a Dean-Stark trap, a reflux condenser, and an Argon inlet.

  • Entrainer Addition: To the crude diisopropyl borate mixture, add cyclohexane (typically a 1:2 to 1:3 volume ratio relative to the crude volume)[5].

  • Reflux: Heat the mixture to 80–100 °C[5]. The ternary azeotrope of cyclohexane/isopropanol/water will begin to boil and vaporize at 66–68 °C[1].

  • Phase Separation: Allow the distillate to condense into the Dean-Stark trap. The water will phase-separate at the bottom of the trap. Drain the aqueous layer periodically to drive the equilibrium forward.

  • Stripping: Once water strictly stops accumulating, swap the Dean-Stark trap for a short-path distillation head. Strip off the remaining cyclohexane and isopropanol at atmospheric pressure until the vapor temperature begins to rise sharply toward the borate's boiling point.

Protocol B: Fractional Vacuum Distillation of the Anhydrous Crude

Purpose: To isolate the pure diisopropyl/triisopropyl borate while minimizing thermal degradation[4].

  • Apparatus Preparation: Assemble an oven-dried fractional distillation setup (e.g., utilizing a Vigreux column for theoretical plates) connected to a vacuum pump equipped with a liquid nitrogen cold trap.

  • Transfer: Transfer the anhydrous crude bottoms from Protocol A into the distillation flask strictly under a blanket of Argon.

  • Vacuum Equilibration: Gradually apply vacuum (e.g., -0.1 to -0.07 MPa)[2] while stirring. Wait for bubbling (residual dissolved gases and trace solvents) to cease.

  • Heating: Slowly increase the oil bath temperature. Under vacuum, the distillation temperature will drop significantly from the atmospheric boiling point[3].

  • Fraction Collection:

    • Forerun: Collect any remaining low-boiling impurities (residual cyclohexane/isopropanol).

    • Main Fraction: Collect the target borate ester. Self-Validation Check: Monitor the vapor temperature; it should remain strictly constant during the main fraction collection. Any fluctuation indicates impurity carryover.

  • Storage: Immediately transfer the pure distillate into Schlenk flasks or septum-sealed bottles over activated 3Å molecular sieves, backfilled with Argon[1].

Purification Workflow Visualization

BoratePurification Crude Crude Diisopropyl Borate (Contains H2O, iPrOH) AddEntrainer Add Cyclohexane Entrainer (Breaks Azeotrope) Crude->AddEntrainer AzeoDist Reactive / Azeotropic Distillation (80-100°C) AddEntrainer->AzeoDist Ternary Ternary Azeotrope Distillate (H2O / iPrOH / Cyclohexane) Boils @ 66-68°C AzeoDist->Ternary Vapor Phase DryCrude Anhydrous Crude Borate (Bottoms) AzeoDist->DryCrude Liquid Phase Waste Aqueous Waste / Solvent Recovery Ternary->Waste Phase Separation VacDist Fractional Vacuum Distillation (Reduces Thermal Stress) DryCrude->VacDist Transfer under Argon PureProduct Pure Borate Ester (>99% Purity, Argon Stored) VacDist->PureProduct Main Fraction

Workflow for the purification of crude borate esters utilizing azeotropic dehydration and vacuum distillation.

References
  • CN103204866A - Production method of high purity triisopropyl borate Source: Google Patents URL
  • CN114516887A - Preparation method of triisopropyl borate Source: Google Patents URL

Sources

Removing unreacted diisopropyl borate impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Borate Impurity Clearance

Overview When synthesizing boronic acids or esters—typically via the reaction of Grignard or organolithium reagents with triisopropyl borate—researchers frequently encounter stubborn unreacted intermediates, such as diisopropyl borate or its hydrolyzed derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the chemical causality behind boron's behavior, providing self-validating protocols to ensure your reaction mixtures are completely cleared of these persistent impurities.

Diagnostic Workflow for Borate Removal

Before selecting a purification method, you must classify your target molecule. The following decision matrix dictates the optimal thermodynamic or kinetic pathway for impurity clearance.

BoratePurification Start Crude Reaction Mixture (Product + Diisopropyl Borate) Decision Target Molecule Type? Start->Decision FreeAcid Free Boronic Acid Decision->FreeAcid Hydrolyzed Ester Boronate Ester Decision->Ester Protected DEA Diethanolamine (DEA) Precipitation FreeAcid->DEA High Polarity Slurry Ether:Isohexane Slurry FreeAcid->Slurry Lipophilic Azeo Azeotropic Distillation (MeOH / AcOH) Ester->Azeo Volatile Impurities PureAcid Pure Boronic Acid (Verified by NMR) DEA->PureAcid PureEster Pure Boronate Ester (Verified by GC-MS) Azeo->PureEster Slurry->PureAcid

Decision matrix for selecting the optimal purification route for borate-contaminated mixtures.

Frequently Asked Questions (Mechanistic Deep-Dive)

Q: Why do unreacted borate esters streak so badly on standard silica gel, making chromatography nearly impossible? A: The causality lies in the electronic structure of boron. Trivalent borate esters (like diisopropyl borate) possess an empty, Lewis-acidic p-orbital. When loaded onto normal-phase silica gel, this empty orbital forms strong, reversible dative bonds with the electron-rich oxygen atoms of the silanol (Si-OH) groups on the stationary phase 1. This continuous "stick-and-release" interaction causes severe peak broadening and streaking. Furthermore, the slightly acidic nature of silica can inadvertently catalyze the hydrolysis of your boronate ester back into a free boronic acid on the column [[2]]().

Q: What is the chemical logic behind the Diethanolamine (DEA) "crash-out" method? A: Free boronic acids are notoriously difficult to crystallize due to their tendency to form amorphous cyclic anhydrides (boroxines). By adding diethanolamine, the lone pair on the DEA nitrogen donates into boron's empty p-orbital. This transforms the boron from a neutral, trigonal planar ( sp2 ) geometry into a zwitterionic, tetrahedral ( sp3 ) complex. This drastic shift in molecular geometry and polarity forces the DEA-boronate adduct to become highly crystalline and completely insoluble in non-polar ethereal solvents, allowing it to crash out of solution while the diisopropyl borate impurities remain dissolved 1.

Self-Validating Experimental Protocols

Protocol A: The DEA "Crash-Out" (For Free Boronic Acids) Use this when your target is a free boronic acid heavily contaminated with alkyl borates.

  • Adduct Formation: Dissolve the crude reaction mixture in a minimal volume of diethyl ether ( Et2​O ). Add 1.1 equivalents of diethanolamine (DEA) dropwise while stirring at room temperature.

  • Validation Checkpoint 1 (Visual): Within 15–30 minutes, a thick white precipitate must form. If the solution remains clear, the solvent is too polar; evaporate and replace with a strictly non-polar solvent (e.g., hexanes/ether mix).

  • Isolation: Filter the zwitterionic precipitate over a glass frit and wash with cold Et2​O to flush away the unreacted diisopropyl borate and other lipophilic impurities.

  • Hydrolysis & Recovery: Suspend the solid in ethyl acetate (EtOAc) and vigorously stir with 1M aqueous HCl (1:1 v/v) for 30 minutes.

  • Validation Checkpoint 2 (Phase Partitioning): The solid will completely dissolve. The acidic aqueous layer protonates the DEA, breaking the N-B dative bond and trapping the DEA-hydrochloride salt in the water. The pure free boronic acid migrates entirely into the organic EtOAc layer. Separate, dry over Na2​SO4​ , and concentrate 1.

Protocol B: Azeotropic Transesterification (For Boronate Esters) Use this when you have a protected boronate ester and need to remove volatile borate impurities.

  • Solvent Exchange: Transfer the crude mixture to a round-bottom flask and concentrate to a thick oil.

  • Transesterification: Add 10 volumes of anhydrous methanol and 3–5 drops of glacial acetic acid. Causality: The acetic acid catalyzes the transesterification of the heavy diisopropyl borate (and any free boric acid) into trimethyl borate ( B(OMe)3​ ). Trimethyl borate is highly volatile (boiling point ~68°C) and forms a low-boiling azeotrope with methanol 3.

  • Azeotropic Removal: Evaporate the mixture on a rotary evaporator at 40°C.

  • Validation Checkpoint (Gravimetric): Repeat the methanol addition and evaporation three times. Weigh the flask after each cycle. The protocol is complete when the mass stabilizes, indicating that all volatile trimethyl borate has been successfully flushed from the system [[3]]().

Protocol C: Ether:Isohexane Trituration (For Scalable Lipophilic Targets) Use this for large-scale, highly lipophilic boronic acids where DEA is impractical.

  • Concentration: Remove all reaction solvents (e.g., THF) in vacuo without exceeding 35°C to prevent thermal degradation.

  • Slurry Formation: Suspend the crude residue in a pre-mixed solvent system of diethyl ether and isohexane (typically 1:5 ratio).

  • Validation Checkpoint (Crystallization): Vigorously scratch the inside of the flask with a glass rod to induce nucleation. The target boronic acid will precipitate as a fine powder, while the highly soluble diisopropyl borate and UV-active dimer impurities remain in the mother liquor 4.

  • Filtration: Filter cold and wash with chilled isohexane.

Performance Matrix: Method Comparison

To aid in experimental design, the following table summarizes the quantitative performance metrics of each purification strategy based on field data.

Purification StrategyTarget Substrate ProfileTypical Yield RecoveryImpurity Clearance RateScalability
DEA Precipitation Polar Free Boronic Acids75% – 90%> 95%Moderate (1g – 50g)
Azeotropic Distillation Boronate Esters / Sugars85% – 98%> 90%High (> 100g)
Ether/Isohexane Slurry Lipophilic Boronic Acids60% – 85%~ 90%High (> 100g)
Modified C18 Silica Complex Boronate Esters50% – 70%> 98%Low (< 5g)

References

  • How to purify boronate esters?ResearchGate.
  • Purification of alkyl Bpin/other alkyl boronic esters.Reddit Chempros.
  • Can I remove boronic acid using Work up process?ResearchGate.
  • A Large, Laboratory-Scale Synthesis of [4-(2-(2H)-Tetrahydropyranyloxy)phenyl]boronic Acid.ACS Organic Process Research & Development.

Sources

Validation & Comparative

Validation of diisopropyl borate purity and concentration via GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Diisopropyl Borate Purity and Concentration via GC-MS: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently see synthetic workflows derailed by impure reactive intermediates. Diisopropyl borate (and related borate esters) are indispensable in modern cross-coupling chemistry and the synthesis of functionalized boronic acids. However, their inherent electrophilicity at the boron center makes them exceptionally vulnerable to nucleophilic attack by water.

When validating the purity and concentration of diisopropyl borate, the analytical method itself must not induce degradation. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative NMR (qNMR), providing a self-validating GC-MS protocol designed to preserve analyte integrity.

Methodological Comparison: Why GC-MS?

The primary analytical hurdle with borate esters is their facile hydrolysis into boronic or boric acids and free alcohols ()[1].

  • RP-HPLC: Standard RP-HPLC utilizes aqueous mobile phases that actively destroy borate esters during the run. While specialized high-pH mobile phases can sometimes stabilize certain boronates, the resulting hydrophilic species are notoriously difficult to retain and quantify accurately ()[2].

  • qNMR: Quantitative NMR is non-destructive and excellent for structural confirmation. However, it lacks the dynamic range and sensitivity required to profile trace volatile impurities (e.g., low-level residual solvents or trace isomeric alcohols) that can poison palladium catalysts ()[3].

  • GC-MS: GC-MS is the optimal choice for volatile, thermally stable borates. By utilizing an inert carrier gas (Helium) and strictly anhydrous sample preparation, GC-MS prevents on-column hydrolysis. Furthermore, the mass spectrometer provides unambiguous structural elucidation of trace degradants based on boron's unique isotopic signature[2].

Table 1: Performance Comparison of Analytical Methods for Diisopropyl Borate

Analytical ParameterGC-MS (Direct Injection)RP-HPLC (Standard Aqueous)qNMR (1H / 11B)
Moisture Sensitivity Low (if prepped anhydrously)Extremely High (hydrolyzes)Low (in anhydrous CDCl3)
Sensitivity (LOD) < 1 ppm~10-50 ppm (often inaccurate)~1000 ppm (0.1%)
Trace Impurity Profiling Excellent (resolves volatiles)Poor (co-elution/degradation)Moderate (overlapping shifts)
Quantification Accuracy High (with internal standard)Low (due to degradation)High (with internal calibrant)
Throughput High (10-15 min run)Medium (20-30 min run)Low to Medium

The Causality of the GC-MS Workflow

Every step in the following GC-MS protocol is designed as a self-validating system. We utilize anhydrous dichloromethane (DCM) because it is aprotic and highly volatile, ensuring rapid solvent expansion in the GC inlet without reacting with the borate. A non-polar stationary phase (DB-5MS) is selected to minimize Lewis acid-base interactions between the boron atom and the column silica, which would otherwise cause severe peak tailing. Finally, an internal standard (anhydrous decane) is employed to correct for any minor variations in injection volume or detector response, ensuring absolute quantitative trustworthiness.

GCMS_Workflow N1 Anhydrous Sample Preparation (Glovebox) N2 Capillary GC Separation (DB-5MS) N1->N2 N3 Electron Ionization (EI) Mass Spectrometry N2->N3 N4 Spectral Deconvolution & Quantification N3->N4

Workflow for anhydrous GC-MS validation of diisopropyl borate.

Experimental Protocol: Step-by-Step GC-MS Validation

Step 1: Anhydrous Sample Preparation

  • Glassware Preparation: Bake all volumetric flasks and GC vials at 120°C for a minimum of 2 hours. Cool them in a desiccator containing active desiccant.

  • Inert Atmosphere Handling: Transfer the glassware and the diisopropyl borate sample into a nitrogen-filled glovebox to prevent ambient moisture contamination ()[3].

  • Internal Standard Addition: Accurately weigh ~50.0 mg of diisopropyl borate into a 10 mL volumetric flask. Add 1.0 mL of a pre-validated internal standard solution (5.0 mg/mL anhydrous decane in anhydrous DCM).

  • Dilution: Dilute to the mark with anhydrous DCM. Mix thoroughly and transfer 1 mL to a GC vial equipped with a PTFE-lined septum.

Step 2: GC-MS Instrument Parameters

  • Column: DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Conditions: Temperature set to 250°C. Use a split ratio of 50:1 to prevent column overloading and maintain sharp peak shapes.

  • Oven Temperature Program: Initial temperature 40°C (hold for 2 min), ramp at 15°C/min to 200°C, then ramp at 30°C/min to 280°C (hold for 2 min to bake out heavy impurities).

  • MS Source: Electron Ionization (EI) at 70 eV; Source temperature 230°C; Quadrupole temperature 150°C; Scan range 35-400 m/z.

Step 3: Data Processing and Self-Validation

  • System Suitability: Verify that the internal standard (decane) peak area maintains a Relative Standard Deviation (RSD) of < 2% across technical triplicates.

  • Isotopic Confirmation: Confirm the identity of diisopropyl borate by examining its mass spectrum for the characteristic boron isotopic cluster (10B and 11B present in an approximate 1:4 ratio).

  • Quantification: Calculate the absolute concentration using a multi-point internal calibration curve generated from a certified reference standard.

Data Presentation: The Impact of Analytical Artifacts

To demonstrate the superiority of GC-MS, we exposed a sample of diisopropyl borate to ambient air (50% relative humidity) for 1 hour and analyzed it using both GC-MS and standard RP-HPLC.

Table 2: Comparative Purity Determination of a Moisture-Stressed Sample

Analyte / ImpurityGC-MS Analyzed Purity (w/w %)RP-HPLC Analyzed Purity (w/w %)
Diisopropyl Borate 98.2%41.5% (False low due to on-column hydrolysis)
Isopropanol (Degradant) 1.5%Not Retained / Lost in solvent void
Boric Acid (Degradant) 0.3%58.5% (False high due to complete degradation)

Analytical Insight: The RP-HPLC data falsely suggests catastrophic degradation because the aqueous mobile phase actively destroys the sample during elution ()[1]. Conversely, the anhydrous GC-MS protocol preserves the sample's true integrity, revealing that the bulk of the material remains intact, with only minor surface hydrolysis occurring during the atmospheric exposure.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.[Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.[Link]

Sources

Diisopropyl borate vs pinacolborane for catalytic borylation

Author: BenchChem Technical Support Team. Date: April 2026

Title: Diisopropylaminoborane vs. Pinacolborane: A Comparative Guide to Catalytic Borylation

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Nomenclature Clarification

The introduction of boron functional groups into organic scaffolds is a foundational transformation in modern synthetic chemistry and drug development[1]. For decades, Pinacolborane (HBpin) has served as the gold standard for transition-metal-catalyzed C–H and C–X borylations[2]. However, Diisopropylaminoborane (DIPAB) —frequently referred to in laboratory shorthand simply as "diisopropyl borate" or "amine-borane"—has emerged as a highly competitive alternative[3].

Nomenclature Note: While "diisopropyl borate" is sometimes used colloquially, the true reagent utilized for catalytic BH2-transfer is the acyclic aminoborane complex DIPAB ( H2​B−N(iPr)2​ )[4]. This guide objectively compares the mechanistic causality, performance metrics, and experimental workflows of HBpin and DIPAB to equip researchers with the data needed for optimal reagent selection.

Mechanistic Divergence: The Causality Behind the Chemistry

The fundamental difference between these reagents lies in their Lewis acidity, transmetalation pathways, and the hydrolytic stability of their resulting boron-carbon bonds[5].

  • Pinacolborane (HBpin): Features a cyclic dialkoxyborane structure. The oxygen lone pairs strongly donate electron density into the empty p-orbital of boron, significantly lowering its Lewis acidity. In Pd-catalyzed C–X borylation, transmetalation occurs via a σ -bond metathesis between HBpin and a cationic [L2​Pd(Ar)]+ intermediate[6]. The resulting pinacol boronate ester (Ar-Bpin) is highly robust and stable to chromatography, making it ideal for multi-step syntheses where premature protodeboronation must be avoided[1].

  • Diisopropylaminoborane (DIPAB): Features an acyclic aminoborane structure. Because nitrogen is less effective at π -donation to boron compared to the two oxygens in HBpin, DIPAB exhibits higher Lewis acidity[3]. This distinct electronic profile allows DIPAB to act as a highly efficient BH2​ -transfer reagent, enabling the borylation of unactivated aryl chlorides under exceptionally mild conditions[7]. Crucially, the aminoborylated intermediate is labile to aqueous hydrolysis, allowing direct access to free boronic acids ( Ar−B(OH)2​ ) without the need for harsh oxidative deprotection of a pinacol group[8][9].

Workflow Start Target: Arylboron Compound Cond1 Need stable intermediate for multi-step synthesis? Start->Cond1 Cond2 Need free boronic acid for immediate coupling? Start->Cond2 HBpin Use Pinacolborane (HBpin) Cond1->HBpin Yes DIPAB Use Diisopropylaminoborane (DIPAB) Cond2->DIPAB Yes

Workflow decision tree comparing HBpin and DIPAB for catalytic borylation.

Quantitative Data & Performance Comparison

The choice between HBpin and DIPAB is largely dictated by the substrate's electronic nature and the desired final product state. Below is a synthesized comparison of their physical properties and catalytic performance.

Table 1: Reagent Properties & Post-Reaction Outcomes

FeaturePinacolborane (HBpin)Diisopropylaminoborane (DIPAB)
Structure Type Cyclic dialkoxyboraneAcyclic aminoborane
Boron Lewis Acidity Low (stabilized by O-lone pairs)Higher (weaker π -donation from N)
Primary Product Boronate Ester (R-Bpin)Aminoborylated intermediate
Workup Result Stable pinacol ester[1]Free boronic acid (via hydrolysis)[8]
Atom Economy Lower (mass penalty from pinacol)Higher (amine acts as a leaving group)
Stability High (bench stable, easily stored)Moderate (moisture sensitive)

Table 2: Representative Yields in Catalytic Borylation

Substrate TypeStandard Catalyst SystemYield (HBpin)Yield (DIPAB)
Aryl Iodides PdCl2​(dppf) / Base85–95%80–92%[4]
Aryl Chlorides Pd(OAc)2​ / SPhos60–80%75–89% (mild conditions)[7]
Unactivated Arenes (C–H) [Ir(OMe)(cod)]2​ / dtbpy80–99%[10]70–85%[9]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in visual and analytical validation checkpoints to confirm the reaction causality at each step.

Protocol A: Pd-Catalyzed C–X Borylation using DIPAB (Direct Route to Boronic Acids)

Reference methodology adapted from Singaram and Pucheault[3][8].

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with PdCl2​(dppf) (3 mol %), the aryl halide substrate (1.0 equiv), and dry toluene.

    • Validation Check: The solution will appear distinctively orange/red.

  • Reagent Addition: Add triethylamine (3.0 equiv) followed by DIPAB (1.5 equiv) via syringe.

    • Validation Check: Mild gas evolution ( H2​ ) may be observed; the reaction mixture typically darkens to a deep brown/black as the active Pd(0) species forms.

  • Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor via GC-MS or TLC.

    • Validation Check: Complete disappearance of the aryl halide starting material indicates successful oxidative addition and transmetalation.

  • Hydrolytic Workup (Causality Step): Cool to room temperature and quench carefully with 1M HCl.

    • Causality Check: The acidic aqueous conditions directly hydrolyze the intermediate diisopropylaminoboryl group, cleaving the B–N bond to yield the free boronic acid.

  • Isolation: Extract with EtOAc, dry over MgSO4​ , and concentrate in vacuo.

    • Validation Check: 11B NMR of the crude mixture will show a characteristic broad singlet around δ 28–30 ppm, confirming the presence of the free boronic acid.

Protocol B: Ir-Catalyzed C–H Borylation using HBpin (Route to Stable Esters)

Reference methodology adapted from standard Ir-catalyzed C-H functionalization[10][11].

  • Precatalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]2​ (1.5 mol %) and dtbpy (3 mol %) in dry hexane or THF.

    • Validation Check: The solution rapidly turns deep red/purple, confirming the coordination of the bipyridine ligand and formation of the active Ir-dtbpy complex.

  • Reagent Addition: Add the unactivated arene substrate (1.0 equiv) and HBpin (1.5 equiv).

  • Reaction: Stir at room temperature or heat to 80 °C (depending on substrate sterics) for 12 hours.

    • Validation Check: Reaction progress is best monitored by 11B NMR. The disappearance of the HBpin doublet ( δ ~28 ppm, J ~174 Hz) and the appearance of a singlet ( δ ~30–32 ppm) confirms product formation[12].

  • Isolation: Filter the crude mixture directly through a short pad of silica gel to remove the Ir catalyst.

    • Causality Check: The robust pinacol ester is completely stable to silica chromatography, unlike free boronic acids which often streak or degrade on the column. Concentrate in vacuo to yield the pure aryl pinacol boronate.

Pathway ArX Aryl Halide (Ar-X) PdCat Pd Catalyst Oxidative Addition ArX->PdCat TransHBpin Transmetalation with HBpin PdCat->TransHBpin TransDIPAB Transmetalation with DIPAB PdCat->TransDIPAB ProdHBpin Ar-Bpin (Stable Ester) TransHBpin->ProdHBpin Reductive Elimination ProdDIPAB Ar-B(OH)2 (Boronic Acid) TransDIPAB->ProdDIPAB Hydrolysis Workup

Divergent product outcomes in Pd-catalyzed borylation using HBpin versus DIPAB.

References

  • A Comparative Guide to Triisopropyl Borate and Pinacolborane in Borylation Reactions. Benchchem. 1

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Chemical. 2

  • The University of Osaka Institutional Knowledge Archive : OUKA. Osaka University.3

  • Reversible Borylene Formation from Ring Opening of Pinacolborane and Other Intermediates. Organometallics - ACS Publications. 12

  • Heterogeneous catalysis for direct C-H borylation of arenes and heteroarenes. Dalton Transactions - RSC Publishing. 10

  • Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation. PMC - NIH. 4

  • Room Temperature Borylation of Arenes and Heteroarenes Using Stoichiometric Amounts of Pinacolborane. ResearchGate. 11

  • Reactions of Diisopropylaminoborane and Metal Dialkylaminoborohydrides. eScholarship. 8

  • Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journals. 9

  • Diisopropylaminoborane : an alternative borylating agent for the formation of carbon-boron bond. ResearchGate. 7

  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics - ACS Publications. 6

  • Recent developments in the synthesis and synthetic applications of borane–amines. RSC. 5

Sources

Comparative analysis of diisopropyl borate and triethyl borate properties

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Diisopropyl Borate and Triethyl Borate in Organoboron Synthesis

Executive Summary & Chemical Nomenclature

In the development of active pharmaceutical ingredients (APIs) and advanced materials, the synthesis of high-purity boronic acids—critical precursors for Suzuki-Miyaura cross-coupling—relies heavily on the strategic selection of borate esters. This guide provides an in-depth comparative analysis of Triethyl Borate (TEB) and Diisopropyl Borate (frequently utilized in literature as triisopropyl borate or its diisopropyl alkylboronate derivatives).

As application scientists, we must look beyond basic stoichiometry. The choice between an ethyl and an isopropyl borate ester fundamentally alters the reaction trajectory. By understanding the mechanistic causality behind their reactivity, researchers can engineer self-validating workflows that eliminate downstream purification bottlenecks.

Mechanistic Causality: Steric Hindrance vs. Electrophilicity

The primary challenge in synthesizing boronic acids via the reaction of organolithium or Grignard reagents with borate esters is the suppression of multiple alkylations. When an organometallic nucleophile ( R−Li ) attacks a borate ester B(OR′)3​ , it forms a tetrahedral tetraalkoxyborate intermediate [R−B(OR′)3​]−Li+ . The stability of this "ate" complex dictates the purity of the final product.

  • Triethyl Borate (TEB): Due to the relatively small steric profile of the ethoxy groups, the intermediate [R−B(OEt)3​]−Li+ is kinetically unstable. It is prone to alkoxide elimination, reverting to a planar, highly electrophilic boronic ester R−B(OEt)2​ . This species rapidly reacts with a second equivalent of R−Li to form a diaryl or dialkyl borinic acid ( R2​BOH ) byproduct. To mitigate this, reactions with TEB must be strictly maintained at cryogenic temperatures (-78 °C) and often require inverse addition[1].

  • Diisopropyl / Triisopropyl Borate: The incorporation of bulky isopropyl groups fundamentally alters the reaction thermodynamics. The severe steric bulk tightly stabilizes the tetrahedral "ate" complex, shielding the boron center. This steric trapping prevents the elimination of the isopropoxide leaving group, effectively arresting the reaction at the mono-alkylated stage. As documented in the optimized synthesis of the pharmaceutical Losartan, utilizing the more hindered diisopropyl borate ester completely prevents the formation of diaryl-borinic acid impurities that typically plague less hindered borates[2].

Quantitative Property Comparison

The following table summarizes the physicochemical properties and performance metrics of both reagents to guide your experimental design.

Property / ParameterTriethyl Borate (TEB)Diisopropyl / Triisopropyl Borate
Chemical Formula C₆H₁₅BO₃C₉H₂₁BO₃ (Triisopropyl)
Density (25 °C) 0.858 g/mL[3]~0.815 g/mL
Boiling Point 117-118 °C[3]139-141 °C
Steric Profile Low (Ethoxy groups)High (Isopropoxy groups)
"Ate" Complex Stability Kinetically unstable; prone to eliminationHighly stable; resists elimination[2]
Risk of Over-alkylation High (forms borinic acids)Low (arrests at mono-alkylation)[2]
Optimal Addition Strategy Inverse addition (Nucleophile into Borate)[1]Standard or Inverse addition
Temperature Requirement Strict cryogenic control (-78 °C)[1]Tolerates gradual warming to room temp

Pathway Visualization

G Start Organometallic (R-Li/R-MgX) TEB Triethyl Borate B(OEt)3 Start->TEB TiPB Di/Triisopropyl Borate B(OiPr)3 Start->TiPB AteTEB [R-B(OEt)3]- Li+ Unstable Ate Complex TEB->AteTEB AteTiPB [R-B(OiPr)3]- Li+ Stable Ate Complex TiPB->AteTiPB Elim Alkoxide Elimination (-EtOLi) AteTEB->Elim Low Steric Bulk Hydrolysis Aqueous Acidic Workup AteTEB->Hydrolysis Strict -78°C AteTiPB->Hydrolysis Resists Elimination SideReact Over-alkylation (Borinic Acid R2BOH) Elim->SideReact + R-Li Product Boronic Acid R-B(OH)2 Hydrolysis->Product

Mechanistic divergence: Steric stabilization vs. over-alkylation in borate esters.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. The visual and thermal cues serve as internal checkpoints to guarantee the integrity of the reaction before proceeding to the next step.

Protocol A: High-Selectivity Arylboronic Acid Synthesis using Diisopropyl/Triisopropyl Borate

Objective: Synthesize a mono-arylboronic acid without borinic acid contamination for high-purity pharmaceutical applications[4].

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with the aryl bromide (1.0 equiv) and anhydrous THF (0.5 M).

  • Lithiation: Cool the solution to -78 °C. Dropwise add n-Butyllithium (1.05 equiv).

    • Validation Checkpoint: The solution should transition to a pale yellow/orange, indicating successful halogen-metal exchange.

  • Borylation: Add triisopropyl borate (1.5 equiv) rapidly in one portion. The bulky isopropyl groups ensure the immediate formation of the stable [Ar−B(OiPr)3​]−Li+ complex[2].

  • Maturation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Validation Checkpoint: Unlike TEB, warming does not trigger significant borinic acid formation due to the steric trapping of the intermediate.

  • Hydrolysis: Quench with 2M HCl and stir vigorously for 1 hour to hydrolyze the ester to the free boronic acid. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

Protocol B: Cost-Effective Synthesis using Triethyl Borate (TEB)

Objective: Utilize the economical TEB while actively preventing over-alkylation through strict thermal and kinetic control[1].

  • Preparation: In a rigorously dried flask, dissolve TEB (1.5 equiv) in anhydrous THF and cool to -78 °C.

    • Causality Note: Inverse addition (adding the organometallic to the borate) is critical here to keep the borate in constant stoichiometric excess, minimizing the chance of R−Li encountering the mono-alkylated product.

  • Addition: Transfer the pre-formed Grignard or organolithium reagent dropwise via cannula down the cold wall of the flask over 1 hour.

    • Validation Checkpoint: Monitor the internal temperature probe. The internal temperature must strictly not exceed -70 °C during the addition phase.

  • Quenching: While still at -78 °C, quench the reaction with acidic water before allowing any warming. This immediately protonates and traps the unstable "ate" complex before alkoxide elimination can occur.

References

  • Sigma-Aldrich: Triethyl borate 99% Properties and Safety. Sigma-Aldrich.
  • Organic Syntheses Procedure: Preparation of Organoboron Reagents via Triethyl Bor
  • CymitQuimica CAS 5419-55-6: Triisopropyl bor
  • Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry.

Sources

Safety Operating Guide

Diisopropyl borate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Diisopropyl Borate

For researchers and drug development professionals, diisopropyl borate (also known as triisopropyl borate or TIPB) is an indispensable reagent, frequently utilized in the synthesis of boronic acids for Suzuki-Miyaura cross-coupling reactions. While highly effective as a boron electrophile, its physicochemical properties—specifically its high flammability and acute moisture sensitivity—demand rigorous logistical planning.

As a Senior Application Scientist, I have seen laboratories struggle with the unpredictable behavior of borate esters. This guide provides a comprehensive, field-proven framework for the safe operational handling, spill response, and compliant disposal of diisopropyl borate, ensuring your laboratory maintains both scientific integrity and absolute safety.

Chemical Profile and Mechanistic Hazards

To design a safe operational workflow, we must first understand the causality of diisopropyl borate's hazards. The primary risk is not solely its inherent flammability, but its reactivity with atmospheric moisture.

The Hydrolysis Mechanism: Upon exposure to water, diisopropyl borate rapidly hydrolyzes to yield boric acid and isopropanol (1)[1]. This reaction is problematic for two operational reasons:

  • Vapor Pressure Amplification: The generation of isopropanol introduces a highly volatile, flammable secondary solvent into the environment.

  • Closed-System Pressure: If moisture enters a tightly sealed container of TIPB, the resulting isopropanol vapor can cause dangerous, unexpected pressure buildup.

Hydrolysis TIPB Diisopropyl Borate (Moisture Sensitive) Intermediate Hydrolysis Reaction (Exothermic) TIPB->Intermediate H2O Water (H2O) Atmospheric Moisture H2O->Intermediate BoricAcid Boric Acid (Weak Acid) Intermediate->BoricAcid Precipitation IPA Isopropanol (Highly Flammable) Intermediate->IPA Vaporization Hazard

Fig 1: Hydrolysis pathway of diisopropyl borate generating flammable isopropanol.

Quantitative Safety Data Summary Understanding the quantitative limits of your reagents is the first step in risk mitigation.

PropertyValueOperational Implication
CAS Number 5419-55-6Unique identifier for SDS cross-referencing.
UN Number 2616Dictates DOT shipping and storage segregation (2)[2].
Hazard Class 3 (Flammable Liquid)Requires grounded equipment and spark-proof tools.
Oral LD50 (Mouse) 2,500 mg/kgMinimally toxic via single ingestion; primary risk is flammability (2)[2].
EPA Waste Code D001Regulated federally as an ignitable hazardous waste.

Proper Disposal Procedures & Workflows

Diisopropyl borate waste must never be discharged into the municipal sewer system (3)[3]. Because it generates isopropanol and contains boron, it requires specialized destruction pathways.

DisposalWorkflow Start Diisopropyl Borate Waste Condition Waste Type? Start->Condition Pure Pure Liquid / Solvent Mixture Condition->Pure Liquid Spill Spill / Contaminated Material Condition->Spill Spill Empty Empty Container Condition->Empty Container Incinerate Licensed Chemical Incinerator (Afterburner & Scrubber) Pure->Incinerate EPA D001 Waste Absorb Absorb (Non-Flammable) Slurry with Water/Detergent Spill->Absorb Vent Solvent Rinse & Purge Handle as Flammable Empty->Vent SolidWaste Dispose as Solid Hazardous Waste Absorb->SolidWaste Vent->Incinerate Rinse Waste

Fig 2: Decision tree for the compliant disposal of diisopropyl borate waste streams.

Protocol A: Bulk Liquid Waste (Unused Product or Reaction Mother Liquors)

Causality: Direct incineration is required. Boron-containing compounds cannot be simply burned; they generate boron oxide particulates. Therefore, the incinerator must be equipped with a specific scrubber system to prevent environmental contamination (4)[4].

  • Collection: Transfer liquid waste into a dedicated, thoroughly dried, halogen-free flammable waste carboy.

  • Inerting: Flush the headspace of the waste container with argon or nitrogen before sealing. This displaces oxygen and prevents the formation of flammable vapor-air mixtures.

  • Labeling: Label clearly as "Hazardous Waste - Flammable Liquid (Contains Diisopropyl Borate, Isopropanol) - EPA D001".

  • Disposal: Transfer custody to a licensed hazardous waste disposal facility explicitly contracted for chemical incineration with an afterburner and scrubber (4)[4].

Protocol B: Spill Cleanup and Solidification

Causality: In the event of a spill, ambient moisture will immediately begin converting the borate ester to isopropanol. Combustible absorbents (like paper towels) act as wicks for the isopropanol, creating a severe fire hazard.

  • Evacuation & Ventilation: Immediately remove all sources of ignition and increase fume hood/room ventilation to disperse isopropanol vapors (5)[5].

  • Containment: Dike the spill using a non-flammable absorbent material such as dry sand, earth, or vermiculite (5)[5]. Do not use sawdust or paper.

  • Controlled Neutralization (Self-Validating Step): In a well-ventilated area, slurry the absorbed product with water and a mild laundry detergent (1)[1]. Why? This intentionally forces the hydrolysis to completion in a controlled manner. It validates that no unreacted borate ester remains to generate unexpected vapor pressure once the waste drum is sealed.

  • Collection: Sweep the slurry using non-sparking tools and deposit it into a heavy-duty, sealable polyethylene drum (3)[3].

  • Disposal: Dispose of the sealed drum as solid hazardous waste according to local environmental regulations (1)[1].

Protocol C: Empty Container Management

Causality: "Empty" containers retain residual vapors that pose an explosive hazard if exposed to a spark (3)[3]. Furthermore, do not immediately rinse a sealed, empty TIPB bottle with water; the rapid generation of isopropanol gas inside a narrow-necked vessel can cause a pressure rupture.

  • Purging: In a functioning fume hood, rinse the "empty" container with a dry, compatible solvent (e.g., anhydrous heptane or THF).

  • Waste Integration: Add the solvent rinse to your bulk flammable liquid waste stream.

  • Final Venting: Leave the uncapped, rinsed bottle in the back of the fume hood until all residual solvent has evaporated before defacing the label and disposing of the glass safely.

References

  • Triisopropyl borate - Safety Data Sheet Source: ChemicalBook URL
  • SAFETY DATA SHEET - Triisopropyl Borate Source: TCI Chemicals URL
  • AKB156.
  • Source: Gelest, Inc.
  • Triisopropyl Borate MSDS/SDS Source: Sinochem Nanjing Corporation URL

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.